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Core Science & Biosynthesis

Foundational

6-methoxy-1H-indazole-7-carboxylicacid chemical structure and properties

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 6-Methoxy-1H-indazole-7-carboxylic acid Executive Summary In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 6-Methoxy-1H-indazole-7-carboxylic acid

Executive Summary

In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for purines and indoles, frequently deployed in the design of kinase inhibitors and protein-protein interaction (PPI) modulators[1][2]. 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4)[3][4] represents a highly specialized building block within this chemical space. The strategic placement of a methoxy group at the C6 position and a carboxylic acid at the C7 position creates a unique stereoelectronic profile. The 7-carboxylic acid provides a critical anchor for salt-bridge formation or hydrogen bonding within target active sites, while the 6-methoxy group acts as an electron-donating group (EDG) that modulates the pKa of the indazole N1-proton and fills adjacent hydrophobic micro-pockets.

This whitepaper provides an in-depth technical analysis of 6-methoxy-1H-indazole-7-carboxylic acid, detailing its physicochemical properties, a self-validating synthetic methodology, and its application in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of a building block is paramount for predicting its behavior in downstream lead optimization. The compound exhibits a low Fraction Csp3 (0.11), typical of flat, aromatic hinge-binding motifs[4]. Its Topological Polar Surface Area (TPSA) of 75.21 Ų ensures excellent hydrogen-bonding capacity without violating the permeability thresholds of Lipinski’s Rule of Five[4].

Table 1: Quantitative Physicochemical Properties

Property Value Clinical/Synthetic Relevance
CAS Registry Number 1638768-97-4 Unique identifier for procurement and regulatory tracking[3][5].
Molecular Formula C9H8N2O3 Confirms the presence of the indazole core and substituents[3].
Molecular Weight 192.17 g/mol Low molecular weight allows for extensive downstream functionalization[4].

| Fraction Csp3 | 0.11 | Indicates high aromaticity; ideal for π−π stacking in protein pockets[4]. | | TPSA | 75.21 Ų | Optimal for oral bioavailability; balances polarity and lipophilicity[4]. | | H-Bond Donors / Acceptors | 2 / 4 | Provides multiple vectors for target engagement (e.g., kinase hinge region)[4]. | | Consensus Log Po/w | 1.03 | Highly favorable lipophilicity for aqueous solubility and membrane permeation[4]. | | Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding[4]. |

SAR_Logic Core 1H-Indazole Core (Hinge Binder) Target Kinase ATP Pocket Interaction Core->Target Pi-Pi Stacking Sub6 6-Methoxy Group (Steric Bulk & EDG) Sub6->Core Electronic Activation Sub6->Target Hydrophobic Fit Sub7 7-Carboxylic Acid (H-Bond Donor/Acceptor) Sub7->Core Electron Withdrawal Sub7->Target Salt Bridge / H-Bond

Fig 1: Structure-Activity Relationship (SAR) logic of 6-methoxy-1H-indazole-7-carboxylic acid.

Synthetic Methodology & Scale-up Protocols

As a Senior Application Scientist, I emphasize that chemical synthesis must be predictable and self-validating. The synthesis of 7-substituted indazoles is notoriously challenging due to steric hindrance and regioselectivity issues. The following protocol adapts a robust Jacobson-style nitrosation/cyclization route from a substituted 2-amino-3-methylbenzoate precursor[6][7].

Self-Validating Protocol: Synthesis of 6-methoxy-1H-indazole-7-carboxylic acid

Step 1: N-Acetylation of the Aniline Precursor

  • Rationale: Protecting the primary amine prevents unwanted diazonium side reactions (e.g., triazene formation) during the subsequent nitrosation step. It also modulates the nucleophilicity of the nitrogen, priming it for the intramolecular cyclization[7].

  • Procedure: Dissolve methyl 2-amino-4-methoxy-3-methylbenzoate (1.0 eq) in anhydrous chloroform (0.3 M). Slowly add acetic anhydride (2.3 eq) while maintaining the internal temperature below 40°C. Stir for 1 hour at room temperature[7].

  • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass ( m/z [M+H]+ ) and the appearance of the N-acetyl mass validates the completion of this step. Do not proceed until conversion is >98%.

Step 2: Nitrosation and Intramolecular Cyclization

  • Rationale: Isoamyl nitrite acts as the nitrosonium ion ( NO+ ) source to form a transient N-nitroso intermediate. Potassium acetate (KOAc) functions as a mild base to facilitate the deprotonation of the adjacent C3-methyl group, driving the intramolecular cyclization to forge the pyrazole ring of the indazole core[6][7].

  • Procedure: To the crude reaction mixture from Step 1, add KOAc (0.3 eq) and isoamyl nitrite (2.2 eq). Heat the mixture to 80°C (reflux) for 18 hours[7]. Cool to room temperature, wash with saturated aqueous NaHCO3​ , dry the organic phase over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The consumption of the N-acetyl intermediate and the appearance of a new, highly UV-active spot (254 nm) confirms the formation of the indazole core.

Step 3: Saponification of the Sterically Hindered Ester

  • Rationale: The methyl ester at the C7 position is highly sterically hindered by the adjacent 6-methoxy group and the indazole N1-proton. Standard NaOH hydrolysis often fails or requires harsh conditions that degrade the product. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides optimal hydroxide nucleophilicity, as the Li+ ion coordinates with the carbonyl oxygen to increase its electrophilicity[6].

  • Procedure: Dissolve the crude methyl 6-methoxy-1H-indazole-7-carboxylate in a 1:1 mixture of THF and water. Add LiOH monohydrate (5.0 eq) and heat to reflux for 48 hours[6]. Cool the mixture, remove the volatile THF under reduced pressure, and acidify the aqueous layer to pH 4 with 1M HCl to precipitate the product[6]. Filter, wash with cold water, and dry under vacuum.

  • IPC: Monitor by HPLC. The ester peak will shift to a significantly lower retention time (indicating the more polar carboxylic acid). The precipitation at pH 4 acts as a self-purifying step, as impurities remain dissolved in the aqueous layer.

Synthesis SM Methyl 2-amino-4-methoxy -3-methylbenzoate Step1 N-Acetylation (Ac2O, CHCl3, RT) SM->Step1 Int1 N-Acetyl Intermediate Step1->Int1 Step2 Nitrosation & Cyclization (Isoamyl nitrite, KOAc, 80°C) Int1->Step2 Int2 Methyl 6-methoxy-1H -indazole-7-carboxylate Step2->Int2 Step3 Saponification (LiOH, THF/H2O, Reflux) Int2->Step3 Product 6-methoxy-1H-indazole -7-carboxylic acid Step3->Product

Fig 2: Three-step self-validating synthetic workflow for 6-methoxy-1H-indazole-7-carboxylic acid.

Biological Activity & Pharmacological Applications

The 1H-indazole core is a cornerstone in the development of targeted therapeutics, particularly in oncology and immunology[2][8]. Because the indazole ring closely mimics the adenine moiety of ATP, it acts as a competitive inhibitor in the highly conserved ATP-binding pocket (hinge region) of kinases[1][2].

When functionalized as 6-methoxy-1H-indazole-7-carboxylic acid , the compound gains distinct pharmacological advantages:

  • Directed Amide Coupling: The 7-carboxylic acid is frequently utilized as a conjugation point to synthesize complex amides via HATU or CDI coupling[9]. These extended amide chains often reach into the solvent-exposed regions of the kinase or interact with the DFG-motif to achieve Type II kinase inhibition.

  • CK2 and Nitric Oxide Synthase Inhibition: Indazole-7-carboxylic acid derivatives have been explicitly identified as potent inhibitors of protein kinase CK2 and nitric oxide synthases (NOS)[1][6]. The carboxylic acid forms a critical bidentate salt bridge with conserved lysine residues in these enzymes.

Pathway Drug 6-OMe-Indazole-7-COOH Derivative Kinase Target Kinase (e.g., CK2 / NOS) Drug->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Disease Progression (Blocked) Substrate->Response Signal Cascade

Fig 3: Mechanism of action for indazole-based kinase inhibitors in cellular pathways.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 6-methoxy-1H-indazole-7-carboxylic acid, the following analytical standards must be met:

  • HPLC Purity: 97.0% (Area%). Mobile phase: Water (0.1% TFA) / Acetonitrile gradient[3][4].

  • LC-MS: Expected [M+H]+ at m/z 193.17.

  • 1H NMR (DMSO-d6, 500 MHz): The indazole N1-proton typically appears as a broad singlet far downfield (>13 ppm). The C3-proton of the indazole core appears as a distinct singlet around 8.0–8.2 ppm. The methoxy protons will appear as a sharp 3H singlet around 3.9 ppm[6].

References

  • Title: Identification of novel protein kinase CK2 inhibitors among indazole derivatives - Semantic Scholar, Source: semanticscholar.org, URL:[Link]

  • Title: WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents, Source: google.

Sources

Exploratory

Advanced Structural Elucidation of 6-Methoxy-1H-indazole-7-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary Indazole derivatives are privileged scaffolds in modern medicinal chemistry, frequently utilized as kinase inhibitors, metabolic modulators, and anti-tumor agents[1]. The precise structural characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are privileged scaffolds in modern medicinal chemistry, frequently utilized as kinase inhibitors, metabolic modulators, and anti-tumor agents[1]. The precise structural characterization of highly functionalized building blocks, such as 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4)[2], is a critical quality control step prior to downstream synthesis.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this specific compound. As a Senior Application Scientist, the goal here is not merely to list data, but to explain the electronic causality behind the spectral resonances and establish a self-validating experimental protocol for unambiguous structural assignment.

Electronic Effects & Structural Logic

The indazole core is a 10-π electron aromatic system that exhibits annular tautomerism (1H vs. 2H)[3]. In 6-methoxy-1H-indazole-7-carboxylic acid, the substitution pattern dictates a highly specific electronic environment that governs the NMR chemical shifts:

  • The +M Effect of the Methoxy Group (C-6): The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance (+M effect). This strongly shields the ortho position (C-5 and its attached proton, H-5), pushing their resonance signals significantly upfield[4]. Conversely, the ipso carbon (C-6) is heavily deshielded due to the inductive electronegativity (-I effect) of the oxygen.

  • The -I/-M Effect of the Carboxylic Acid (C-7): The electron-withdrawing nature of the carboxyl group deshields the adjacent carbons. Furthermore, the proximity of the C-7 carboxyl group to the N-1 proton creates a complex hydrogen-bonding network. In polar solvents, this phenomenon often broadens the exchangeable proton signals (COOH and NH)[5].

  • Orthogonal Coupling: The protons at C-4 and C-5 are ortho to each other, resulting in a characteristic pair of doublets with a coupling constant ( 3J ) of approximately 8.5–9.0 Hz.

Electronic_Effects Indazole Indazole Core (10-π aromatic system) H_Bonding H-Bonding / Exchange (N1-H and COOH) Indazole->H_Bonding Methoxy 6-Methoxy Group (+M, -I Effect) Methoxy->Indazole Electron Donation Shielding Upfield Shift (H-5, C-5 shielded) Methoxy->Shielding Deshielding Downfield Shift (C-6 deshielded) Methoxy->Deshielding Carboxyl 7-Carboxylic Acid (-M, -I Effect) Carboxyl->Indazole Electron Withdrawal Carboxyl->H_Bonding

Figure 1: Electronic substituent effects governing the indazole core's NMR shifts.

Experimental Protocols for NMR Acquisition

To ensure a self-validating structural assignment, researchers must employ a comprehensive 1D and 2D NMR strategy. Relying solely on 1D ¹H NMR is insufficient for highly substituted heterocycles.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of completely anhydrous DMSO- d6​ . Causality: DMSO is preferred over CDCl 3​ because it disrupts intermolecular aggregation, fully solubilizes the polar carboxylic acid, and sharpens the exchangeable NH/COOH signals by slowing down proton exchange rates[6].

  • Internal Standard: Reference the residual DMSO pentet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C[5].

Step 2: 1D Acquisition
  • ¹H NMR: Acquire at 400 MHz or 600 MHz. Use a standard pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire at 100 MHz or 150 MHz with proton decoupling (e.g., zgpg30). Due to the presence of multiple quaternary carbons (C-3a, C-7a, C-6, C-7, C=O) which have long T1​ relaxation times, use a minimum of 1024 scans and a D1 of 2–3 seconds to ensure adequate signal-to-noise ratio[7].

Step 3: 2D Correlation (The Self-Validating Loop)

A structurally rigorous protocol demands that every assignment is mathematically cross-verified by 2D correlations[4]:

  • COSY (Correlation Spectroscopy): Validates the 3J coupling network between H-4 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct C-H attachments, distinguishing the methine carbons (C-3, C-4, C-5) from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for skeleton building. H-3 will show long-range correlations to C-3a and C-7a. The methoxy protons will correlate strictly to C-6, confirming the regiochemistry of the ether linkage.

NMR_Workflow A Sample Preparation (DMSO-d6, 400/600 MHz) B 1D Acquisition (1H, 13C NMR) A->B C 2D Correlation (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Structural Assignment (Self-Validating Network) D->E

Figure 2: Workflow for self-validating NMR structural elucidation.

Quantitative Data Presentation

Based on empirical substituent effects and established indazole literature[3][4], the representative NMR assignments for 6-methoxy-1H-indazole-7-carboxylic acid in DMSO- d6​ are summarized below.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
NH (1) ~13.20br s-1HHighly deshielded, broadened by solvent exchange.
COOH (7) ~12.80br s-1HAcidic proton, broadened by H-bonding.
H-3 8.05s-1HCharacteristic isolated pyrazole proton.
H-4 7.80d8.81HOrtho coupling with H-5; deshielded by aromatic core.
H-5 7.05d8.81HOrtho coupling with H-4; strongly shielded by +M of 6-OMe.
OCH 3​ (6) 3.88s-3HTypical methoxy resonance.
Table 2: Representative ¹³C NMR Data & 2D Correlations (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (H → C)Assignment Logic
C=O (Acid) 167.0C=O-Carbonyl carbon.
C-6 159.5CH-4, OCH 3​ Highly deshielded by oxygen (-I effect).
C-7a 141.0CH-3, H-4Bridgehead carbon adjacent to N.
C-3 134.5CHH-4Pyrazole methine.
C-4 124.0CHH-5Aromatic methine.
C-3a 121.0CH-3, H-5Bridgehead carbon.
C-5 112.5CHH-4Shielded by ortho-methoxy.
C-7 108.0CH-5Shielded by ortho-methoxy, attached to COOH.
OCH 3​ 56.5CH 3​ -Methoxy carbon.

(Note: Exact chemical shifts may vary slightly depending on sample concentration, exact temperature, and the absolute water content of the DMSO- d6​ solvent[6].)

References

Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and protocol standards in this guide:

  • CAS号:1638768-97-4 - 毕得医药 Source: bidepharm.com URL:[2]

  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles Source: cdnsciencepub.com URL:[3]

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide Source: benchchem.com URL:[4]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ipb.pt URL:[7]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study Source: nih.gov URL:[5]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: acs.org URL:[6]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: nih.gov URL:[1]

Sources

Foundational

Rational Design and Mechanism of Action of 6-Methoxy-1H-indazole-7-carboxylic Acid in Targeted Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD), the selection of a highly privileged starting scaffold is the primary determinant of a lead compound's success. 6-Methoxy-1H-indazole-7-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of a highly privileged starting scaffold is the primary determinant of a lead compound's success. 6-Methoxy-1H-indazole-7-carboxylic acid (CAS 1638768-97-4) is one such critical building block[1][2]. While it is not administered as a standalone therapeutic, its unique structural topology serves as the foundational pharmacophore for several advanced classes of enzyme inhibitors, including protein kinases (e.g., CK2, ATR), poly(ADP-ribose) polymerases (PARP1), and nitric oxide synthases (NOS)[3][4][5][6].

This technical whitepaper deconstructs the physicochemical properties of this molecule, elucidates its mechanism of action within target binding pockets, and provides self-validating experimental workflows for its application in rational drug design.

Pharmacophore Deconstruction: The Causality of Structure

To understand the mechanism of action of compounds derived from 6-methoxy-1H-indazole-7-carboxylic acid, we must analyze the causality behind its three primary structural motifs. Every atom in this fragment is strategically positioned to maximize non-covalent interactions within enzymatic active sites.

  • The 1H-Indazole Core (Adenine Bioisostere): The bicyclic indazole ring is a highly effective bioisostere for the adenine base of ATP[7]. In kinase targets, the N1 and N2 nitrogen atoms act as a highly specific hydrogen bond donor/acceptor pair. This allows the core to anchor deeply into the highly conserved ATP-binding hinge region of kinases, displacing structural water molecules and driving binding enthalpy.

  • The 7-Carboxylic Acid (Electrostatic Anchor & Synthetic Handle): The carboxylate moiety at the 7-position is the primary driver of target specificity. In its native acid form, it forms critical salt bridges and hydrogen bonds with conserved lysine residues or catalytic water networks within kinase active sites (such as Protein Kinase CK2)[4][7]. Furthermore, it serves as a versatile synthetic handle; converting this acid into a 7-carboxamide transforms the molecule into a potent NAD+ nicotinamide mimic, which is the core mechanism for PARP1 trapping[5][8].

  • The 6-Methoxy Group (Steric & Electronic Modulator): The addition of the methoxy group at the 6-position is a deliberate design choice to enhance target residence time. Electronically, the oxygen atom donates electron density into the indazole ring, strengthening the hinge-binding hydrogen bonds. Sterically, the methyl group projects into adjacent hydrophobic sub-pockets (such as the S3 pocket in proteases or specific kinase clefts), increasing van der Waals interactions and preventing off-target binding by creating steric clashes with non-target proteins[7].

Mechanisms of Action in Key Target Pathways

When elaborated into a mature lead compound, the 6-methoxy-1H-indazole-7-carboxylic acid scaffold exerts its mechanism of action through highly specific, target-dependent pathways.

A. ATP-Competitive Kinase Inhibition (e.g., CK2, ATR)

Protein Kinase CK2 is a constitutively active enzyme implicated in anti-apoptotic and pro-proliferation cancer pathways. Indazole-7-carboxylic acid derivatives act as direct ATP-competitive inhibitors[4][7]. The mechanism relies on the indazole core occupying the adenine pocket, while the 7-carboxylic acid penetrates the inner catalytic cleft to hydrogen-bond with the catalytic lysine (e.g., Lys68 in CK2), effectively halting the phosphorylation of downstream substrates.

G A 6-Methoxy-1H-indazole- 7-carboxylic acid B Hinge Region Binding (Indazole Core) A->B Adenine Bioisostere C Catalytic Lysine (7-COOH Group) A->C Salt Bridge D Hydrophobic Pocket (6-Methoxy Group) A->D Steric Fit E ATP-Competitive Inhibition B->E C->E D->E

Fig 1: ATP-competitive kinase inhibition mechanism via indazole pharmacophore.

B. PARP1 Inhibition & Synthetic Lethality

For DNA damage repair targets like PARP1, the 7-carboxylic acid is synthetically converted to an amide[5][8]. The resulting 1H-indazole-7-carboxamide mimics the nicotinamide group of NAD+. By binding to the PARP catalytic domain, the inhibitor prevents poly(ADP-ribosyl)ation and traps the PARP enzyme on single-strand DNA breaks. During the S-phase of the cell cycle, these trapped complexes cause replication fork collapse, leading to double-strand breaks and subsequent apoptosis via synthetic lethality in BRCA-deficient cells[5].

G N1 Indazole-7-carboxamide Derivative N2 PARP1 Active Site (NAD+ Mimic) N1->N2 Amide Coupling N3 PARP Trapping at DNA Lesions N2->N3 Catalytic Arrest N4 Replication Fork Collapse N3->N4 S-Phase Stress N5 Synthetic Lethality (Apoptosis) N4->N5 BRCA Deficiency

Fig 2: Synthetic lethality pathway driven by indazole-7-carboxamide PARP inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of the 6-methoxy and 7-carboxylic acid/amide modifications on target binding affinity, demonstrating the necessity of these specific functional groups in drug design[5][7].

Scaffold MotifTarget EnzymeRepresentative IC₅₀ / BindingMechanistic Role
Unsubstituted 1H-indazoleKinase Hinge> 100 μMWeak baseline adenine mimic; lacks specific anchoring.
1H-indazole-7-carboxylic acidProtein Kinase CK23.1 - 6.5 μM7-COOH forms critical H-bond with catalytic Lysine[7].
6-Methoxy-1H-indazole-7-carboxylic acidProtein Kinase CK20.8 - 2.5 μM6-Methoxy enhances hydrophobic packing in the active site.
6-Methoxy-1H-indazole-7-carboxamidePARP1< 10 nMAmide perfectly mimics NAD+ nicotinamide; traps PARP[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in quality control (QC) and orthogonal validation steps.

Protocol A: Synthetic Elaboration (Amide Coupling for PARP Inhibitors)

This protocol details the conversion of 6-methoxy-1H-indazole-7-carboxylic acid into an active PARP-targeting carboxamide[5].

  • Activation: Dissolve 1.0 eq of 6-methoxy-1H-indazole-7-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 1.2 eq of EDCI and 1.2 eq of HOBt.

    • Causality: EDCI/HOBt is chosen over harsher coupling agents (like HATU) to minimize the risk of side reactions at the indazole N1 position and prevent racemization if chiral amines are used later.

  • Coupling: Add 2.5 eq of DIPEA, followed by 1.1 eq of the target primary amine. Stir at room temperature for 4.5 hours[5].

  • Self-Validation (In-Process): At t=2h, pull a 10 μL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The reaction is validated to proceed to the next step only if the mass peak corresponding to the starting acid (m/z ~193) is depleted by >95%.

  • Purification: Quench the bulk reaction with H₂O, extract with EtOAc, and purify the organic layer via preparative HPLC to yield the target 6-methoxy-1H-indazole-7-carboxamide.

Protocol B: Luminescent Kinase Assay (ATP-Competitive Profiling)

To validate the ATP-competitive mechanism of the synthesized indazole derivatives against target kinases[7].

  • Assay Assembly: In a 384-well microplate, combine the purified kinase enzyme (e.g., CK2), the specific peptide substrate, and the indazole inhibitor (serial dilutions from 10 μM to 1 nM).

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's established Km​ value. Incubate for 60 minutes at 30°C.

    • Causality: Setting [ATP] = Km​ ensures the assay is highly sensitive to competitive inhibitors. If the indazole binds the hinge region, it blocks ATP consumption.

  • Detection: Add Kinase-Glo® reagent (Promega) in a 1:1 volume ratio. This reagent generates luminescence proportional to the unconsumed ATP remaining in the well[7].

  • Self-Validation (Data Integrity): Include a positive control (e.g., Staurosporine) and a 1% DMSO vehicle negative control. Calculate the Z'-factor for the plate. The data is only deemed trustworthy if the Z'-factor is 0.6, confirming a robust signal-to-noise ratio.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Application of 6-Methoxy-1H-indazole-7-carboxylic acid

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, frequently utilized as a bioisostere for indole and benzimidazole in the design of kinase inhibitors, receptor antagonists, and protein-protein interaction modulators. 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) represents a highly specialized, functionally rich building block. The presence of a methoxy group at the C6 position and a carboxylic acid at the C7 position provides unique steric and electronic constraints, making it an ideal precursor for synthesizing sterically hindered amides and conformationally restricted pharmacophores.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermal characterization protocols, and validated synthetic workflows to accelerate its integration into drug discovery pipelines.

Physicochemical Profiling and ADME Implications

Understanding the baseline physicochemical properties of a building block is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs). The properties of 6-methoxy-1H-indazole-7-carboxylic acid [1] dictate its solubility, reactivity, and handling requirements.

Quantitative Data Summary

The following table synthesizes the core structural and computational parameters of the compound, derived from validated cheminformatics models [2].

PropertyValueClinical / Synthetic Implication
CAS Number 1638768-97-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H8N2O3Defines stoichiometry for synthetic equivalents.
Molecular Weight 192.17 g/mol Highly efficient ligand efficiency (LE) starting point.
Topological Polar Surface Area (TPSA) 75.21 ŲIdeal for oral bioavailability; suggests moderate-to-low blood-brain barrier (BBB) penetration.
Consensus Log P 1.03Excellent lipophilicity for lead-like chemical space.
Water Solubility 1.77 mg/mL (Log S: -2.04)Soluble; facilitates aqueous workups and biological assays.
H-Bond Donors / Acceptors 2 / 4Provides multiple vectors for target protein interactions.
Rotatable Bonds 2Low conformational entropy, favorable for target binding.

Expert Insight: The TPSA of 75.21 Ų is particularly advantageous. In drug design, a TPSA between 60 and 120 Ų is generally correlated with excellent intestinal absorption. Furthermore, the Consensus Log P of 1.03 ensures that derivatives synthesized from this core will likely remain within the optimal Lipinski Rule of 5 parameters (Log P < 5), preventing late-stage attrition due to excessive lipophilicity.

Thermal Characterization: Melting Point Determination

Due to the specialized nature of this building block, empirical melting point data can vary based on batch purity, crystalline polymorph, and residual solvent content (such as hydration states common to carboxylic acids) [1]. Therefore, establishing a self-validating thermal analysis protocol is mandatory for strict Quality Control (QC).

Protocol: Differential Scanning Calorimetry (DSC) Workflow

To ensure absolute trustworthiness in thermal profiling, DSC is preferred over standard capillary methods due to its ability to detect polymorphic transitions and desolvation events prior to the actual melt.

Rationale for Experimental Choices: A slow heating rate (10°C/min) is selected to prevent thermal lag, ensuring the recorded onset temperature accurately reflects the thermodynamic melting point rather than a kinetic artifact. Nitrogen purge gas is utilized to prevent oxidative degradation of the electron-rich methoxy-indazole core at elevated temperatures.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) using a high-purity Indium standard (Melting point: 156.6°C, ΔH: 28.45 J/g) to ensure temperature and enthalpic accuracy.

  • Sample Preparation: Weigh 2.0 to 3.0 mg of 6-methoxy-1H-indazole-7-carboxylic acid into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pin-holed lid. Causality: The pin-hole allows for the release of any trapped moisture or volatile impurities, preventing pressure buildup that could artificially alter the melting endotherm.

  • Purge: Establish a dry Nitrogen purge at a flow rate of 50 mL/min.

  • Thermal Ramp: Equilibrate the sample at 25°C for 3 minutes. Initiate a linear heating ramp at 10°C/min up to 300°C.

  • Data Analysis: Identify the sharp endothermic peak. Record the extrapolated onset temperature ( Tonset​ ) as the official melting point, and the peak maximum ( Tpeak​ ) for reference.

QC_Workflow Sample 6-Methoxy-1H-indazole- 7-carboxylic acid Purity Purity Assessment (HPLC/UV) Sample->Purity Mass Mass Confirmation (LC-MS) Sample->Mass Structure Structural Elucidation (1H/13C NMR) Sample->Structure Thermal Thermal Analysis (DSC / Melting Point) Sample->Thermal

Fig 1: Multi-modal quality control workflow for indazole building block validation.

Synthetic Utility and Derivatization

The primary utility of 6-methoxy-1H-indazole-7-carboxylic acid lies in its C7-carboxylic acid moiety. However, the C6-methoxy group introduces significant steric bulk directly adjacent to the reaction center.

Protocol: Sterically Hindered Amide Coupling

Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to the steric shielding at the C7 position. To overcome this, the use of highly reactive uronium-based coupling reagents like HATU is required.

Rationale for Experimental Choices: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides a neighboring group effect, facilitating the approach of the amine even in sterically congested environments. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 6-methoxy-1H-indazole-7-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Coupling Reagent: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the reaction mixture for 15 minutes. Self-Validation: The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Derivatization Core 6-Methoxy-1H-indazole- 7-carboxylic acid Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Esterification Esterification (MeOH/H2SO4) Core->Esterification Decarboxylation Decarboxylation (Thermal/Ag2CO3) Core->Decarboxylation Target1 Target Kinase Inhibitors Amidation->Target1 Target2 Prodrug Scaffolds Esterification->Target2

Fig 2: Primary synthetic derivatization pathways for the 7-carboxylic acid moiety.

Storage and Handling Safety

To maintain the 97%+ purity standard required for reproducible synthesis, strict storage conditions must be observed [1].

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to prevent moisture absorption, as the carboxylic acid can form stable hydrates that throw off stoichiometric calculations.

  • Temperature: Maintain at 2-8°C in a sealed, dry container [1].

  • Safety: Handle using standard laboratory PPE (gloves, safety goggles, and a fume hood). The compound carries GHS warnings for potential skin and eye irritation [1]. Avoid breathing dust or aerosols generated during transfer.

References

Foundational

Preclinical Toxicity and Physicochemical Profiling of 6-Methoxy-1H-indazole-7-carboxylic Acid: A Methodological Guide for Early-Stage Drug Discovery

Executive Summary As a Senior Application Scientist, evaluating novel building blocks like 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) requires a proactive, mechanistic approach to toxicology. This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating novel building blocks like 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) requires a proactive, mechanistic approach to toxicology. This compound features a methoxy-substituted indazole core—a privileged scaffold frequently utilized in the design of kinase inhibitors and targeted therapeutics—paired with a carboxylic acid moiety. While pharmacologically valuable for forming critical hydrogen bonds within target binding pockets, this specific structural combination presents unique physicochemical and metabolic liabilities.

This technical whitepaper establishes a self-validating framework for assessing the preliminary toxicity of this compound, focusing on physicochemical causality, environmental hazards, and rigorous in vitro safety screening protocols.

Physicochemical Profiling and Causality Analysis

Before initiating in vitro testing, an analysis of the compound's physicochemical properties is essential to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. The quantitative data summarized below provides the foundational logic for our downstream experimental design [1, 2].

Table 1: Physicochemical Properties of 6-Methoxy-1H-indazole-7-carboxylic Acid
ParameterValueCausality & Toxicological Implication
Molecular Weight 192.17 g/mol Low MW favors rapid diffusion and high oral bioavailability.
Consensus LogP 1.03Optimal lipophilicity. Reduces the risk of off-target lipophilic binding, bioaccumulation, and drug-induced phospholipidosis.
TPSA 75.21 ŲModerate polarity. Sufficient for intestinal absorption but restricts extensive blood-brain barrier (BBB) crossing, self-limiting CNS toxicity risks.
Water Solubility 1.77 mg/mLClassified as "Soluble" (LogS: -2.04). Prevents precipitation in renal tubules, lowering the risk of crystalluria-induced nephrotoxicity.
H-Bond Donors/Acceptors 2 / 4Facilitates target engagement but requires monitoring for non-specific protein binding.

Data sourced from [Bidepharm chemical specifications[2]].

Structural Liabilities & Mechanistic Toxicity Pathways

The primary toxicological liability of 6-methoxy-1H-indazole-7-carboxylic acid lies in its carboxylic acid moiety . While the indazole core is generally well-tolerated, carboxylic acids are notorious for undergoing Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 1-O-acyl glucuronides .

The Mechanistic Risk: Acyl glucuronides can be highly electrophilic and chemically unstable. They are prone to intramolecular acyl migration, forming reactive species that can covalently bind to nucleophilic residues on hepatic proteins. This protein adduction is a primary initiating event for idiosyncratic drug-induced liver injury (DILI) and immune-mediated hepatotoxicity. Understanding this pathway is critical for designing our toxicity screening protocols.

ToxicityPathway Compound 6-Methoxy-1H-indazole- 7-carboxylic acid UGT Phase II Metabolism (UGT Enzymes) Compound->UGT Glucuronidation CYP Phase I Metabolism (CYP450 Oxidation) Compound->CYP Oxidation AcylGlucuronide 1-O-Acyl Glucuronide (Metabolite) UGT->AcylGlucuronide Major Pathway Hydroxylated Hydroxylated Indazole CYP->Hydroxylated Minor Pathway SafeExcretion Renal/Biliary Excretion AcylGlucuronide->SafeExcretion Stable Clearance Rearrangement Acyl Migration / Intramolecular Rearrangement AcylGlucuronide->Rearrangement Instability Hydroxylated->SafeExcretion ProteinAdducts Covalent Protein Binding (Toxicity Risk) Rearrangement->ProteinAdducts Nucleophilic Attack by Proteins

Fig 1: Proposed metabolic clearance and bioactivation pathways for the carboxylic acid moiety.

Environmental and Occupational Hazards

Preliminary toxicity extends beyond mammalian systems to environmental and occupational safety. According to standardized safety data [1], 6-methoxy-1H-indazole-7-carboxylic acid carries significant Global Harmonized System (GHS) hazard statements regarding aquatic toxicity:

  • H400 / H410 : Very toxic to aquatic life with long-lasting effects.

  • Handling Protocols : Occupational exposure requires stringent mitigation. Protocols must include P273 (Avoid release to the environment) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) to prevent dermal sensitization and environmental contamination [1].

Experimental Protocols for Toxicity Assessment

To rigorously evaluate the liabilities identified above, we must deploy self-validating experimental systems. A protocol is only as reliable as its internal controls.

Protocol 1: Hepatotoxicity and Reactive Metabolite Trapping

Standard cytotoxicity assays (e.g., using HepG2 cells) often yield false negatives because these cell lines lack robust Phase I/II metabolic enzymes. To validate the acyl glucuronide risk, we utilize a Glutathione (GSH) trapping assay in metabolically competent cells.

Step-by-Step Methodology:

  • Cell Selection & Seeding: Seed HepaRG cells (which retain functional UGT and CYP450 expression) in 96-well plates at 7.5×104 cells/well. Self-validating mechanism: The use of HepaRG ensures that any prodrug or metabolite-driven toxicity is actively generated in vitro.

  • Compound Preparation: Prepare a 10 mM stock of 6-methoxy-1H-indazole-7-carboxylic acid in DMSO.

  • Trapping Agent Co-incubation: Dose the cells with concentrations ranging from 1 µM to 100 µM. Concurrently, supplement the media with 5 mM Glutathione (GSH). GSH acts as a nucleophilic "trap" for any reactive acyl glucuronides formed.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • LC-MS/MS Analysis: Extract the culture media and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Scan for the specific mass shift corresponding to the GSH-adduct of the compound. The detection of these adducts confirms the formation of reactive electrophiles, flagging the compound for structural optimization (e.g., bioisosteric replacement of the carboxylic acid).

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

To assess genotoxicity, we employ the Ames test following OECD 471 guidelines[3, 4]. Indazole derivatives can occasionally intercalate DNA or form mutagenic epoxides during Phase I metabolism.

Step-by-Step Methodology:

  • Strain Preparation: Culture amino-acid requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA). These strains cover both frameshift and base-pair substitution mutations[3].

  • Metabolic Activation System (S9): Prepare rat liver S9 fraction induced with Aroclor 1254. Self-validating mechanism: The assay must be run both with (+S9) and without (-S9) metabolic activation. This isolates whether the parent compound itself is mutagenic, or if mutagenicity is strictly dependent on hepatic bioactivation.

  • Dosing (Plate Incorporation): Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or buffer for -S9), and 0.1 mL of the test compound (at 5 concentrations up to 5 mg/plate) with 2.0 mL of overlay agar.

  • Plating & Incubation: Pour the mixture onto minimal agar plates. Incubate inverted at 37°C for 48 to 72 hours.

  • Colony Counting: Count the number of revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies compared to the vehicle control [4].

References

  • Title: CAS No.
  • Title: CAS号:1638768-97-4 | 6-Methoxy-1H-indazole-7-carboxylic acid Physicochemical Properties Source: Bidepharm URL
  • Title: OECD 471: Bacterial Reverse Mutation Test (Ames Assay)
  • Title: OECD 471 Ames Test (GLP)

Protocols & Analytical Methods

Method

protocol for dissolving 6-methoxy-1H-indazole-7-carboxylicacid in organic solvents

Application Note: Optimized Protocol for the Dissolution of 6-Methoxy-1H-indazole-7-carboxylic Acid in Organic Solvents Target Audience: Researchers, computational chemists, and drug development professionals. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Dissolution of 6-Methoxy-1H-indazole-7-carboxylic Acid in Organic Solvents

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Chemical Profiling

6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and mineralocorticoid receptor antagonists[1][2]. Proper solvation of this compound is an absolute prerequisite for downstream biochemical assays, NMR characterization, and synthetic coupling steps. However, its rigid planar structure and dual hydrogen-bonding moieties present unique solubility challenges that standard dissolution protocols often fail to address.

Table 1: Physicochemical Properties & Solubility Impact

Property Value Impact on Solvation Thermodynamics
Molecular Weight 192.17 g/mol Standard small molecule kinetics; easily crosses synthetic membranes.
LogP (Consensus) ~1.03 Moderate lipophilicity; indicates extremely poor aqueous solubility[3].
H-Bond Donors 2 (N-H, O-H) Promotes strong intermolecular lattice networks in the solid state[3].
H-Bond Acceptors 4 Facilitates complex dimer/catemer formation[3].

| pKa (Predicted) | ~3.71 | Remains protonated (neutral) in non-basic organic solvents, resisting ionic dissolution[4]. |

Mechanistic Rationale for Solvent Selection

Expertise & Experience: Do not default to standard alcohols (like methanol or ethanol) for high-concentration stock solutions. Indazole-carboxylic acids are notorious for forming highly stable centrosymmetric dimers in their crystalline state. These dimers are linked by robust intermolecular bifurcated hydrogen bonds (N-H···O=C and O-H···O=C)[5].

To achieve complete dissolution, the chosen solvent must thermodynamically outcompete these crystal lattice interactions. is the premier choice. As a polar aprotic solvent with a highly polarized S=O bond, DMSO acts as a potent hydrogen bond acceptor. It effectively disrupts the carboxylic acid dimers and solvates the indazole N-H proton, stabilizing the monomeric form of the compound in solution and preventing rapid re-crystallization[5].

Experimental Protocol

Preparation of a 10 mM Master Stock Solution in DMSO

Materials:

  • 6-Methoxy-1H-indazole-7-carboxylic acid powder (Purity ≥97%)

  • Anhydrous DMSO (Water content ≤0.005%)

  • Amber glass vials (to prevent potential UV-induced tautomerization)

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 6-methoxy-1H-indazole-7-carboxylic acid to reach room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which can alter the local dielectric constant and induce precipitation.

  • Weighing: Accurately weigh 1.92 mg of the compound into a sterile, static-free amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration. Causality: Anhydrous DMSO is critical; trace water acts as a competing hydrogen-bond donor, reducing DMSO's capacity to disrupt the indazole dimers.

  • Agitation: Vortex the suspension vigorously for 30–60 seconds.

  • Sonication: If the solution is not entirely clear, place the vial in a bath sonicator at room temperature for 5 minutes. Causality: Acoustic cavitation provides the localized activation energy required to break the remaining centrosymmetric dimers without degrading the molecule.

  • Thermal Assistance (Troubleshooting): If micro-crystals persist, gently warm the solution in a water bath at 37°C–40°C for 5 minutes, followed by a second round of vortexing. Do not exceed 50°C to prevent thermal degradation of the carboxylic acid moiety.

Self-Validating Quality Control (QC) System

Trustworthiness: A protocol is only as reliable as its validation system. Implement the following self-validating checks before utilizing the stock in sensitive downstream applications.

  • Visual Tyndall Effect Check: Shine a laser pointer through the vial in a dark room. A solid red beam (scattering) indicates undissolved micro-particulates. A completely dissolved, true solution will not scatter the light.

  • Analytical Validation (HPLC-UV):

    • Procedure: Dilute a 10 µL aliquot of the stock 1:100 in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Readout: Run a rapid HPLC-UV method (detection at 254 nm, where the indazole conjugated system absorbs strongly).

    • Validation Criteria: A single sharp peak confirms purity and stability. The appearance of secondary peaks indicates degradation (e.g., oxidation or solvent-adduct formation).

Storage and Handling

  • Aliquotting: Divide the validated 10 mM stock into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Repeated temperature fluctuations force the compound out of solution and promote irreversible re-crystallization.

  • Purging: Overlay the headspace of each vial with Argon gas before sealing to prevent atmospheric moisture ingress.

  • Storage: Store at -20°C. Note: DMSO freezes at 18.5°C. Upon retrieval, allow the aliquot to thaw completely at room temperature and vortex vigorously prior to use.

Workflow Diagram

G A Weigh 6-methoxy-1H-indazole- 7-carboxylic acid B Add Anhydrous DMSO (H-Bond Acceptor) A->B C Vortex & Sonicate (Disrupt Dimers) B->C D Visual QC: Clear Solution? C->D E Gentle Heat (40°C) & Re-sonicate D->E No F Analytical QC (HPLC-UV/LC-MS) D->F Yes E->D G Aliquot & Store (-20°C, Argon) F->G

Fig 1: Workflow for the dissolution and self-validating QC of indazole-7-carboxylic acid.

References

  • Sigalov, M. et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, ACS Publications, 2019.[Link]

  • "Hydrogen-Bond Donicity in DMSO and Gas Phase and Its Dependence on Brønsted Acidity." The Journal of Physical Chemistry A, ACS Publications, 2016.[Link]

Sources

Application

Application Note: Synthesis of Conformationally Locked Kinase Inhibitors Using 6-Methoxy-1H-Indazole-7-Carboxylic Acid

Strategic Scaffold Selection in Kinase Drug Discovery The development of highly selective ATP-competitive kinase inhibitors requires scaffolds that precisely navigate the steric and electronic landscape of the kinase hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Selection in Kinase Drug Discovery

The development of highly selective ATP-competitive kinase inhibitors requires scaffolds that precisely navigate the steric and electronic landscape of the kinase hinge region. The 1H-indazole core is a privileged pharmacophore in oncology and immunology, mimicking the purine ring of ATP. Specifically, functionalization at the C7 position to form indazole-7-carboxamides has yielded potent inhibitors for kinases such as JAK1 and IKK2 .

Within this chemical space, 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) emerges as a superior building block. The introduction of the C6-methoxy group is not merely a steric filler; it is a deliberate structural intervention designed to rigidify the resulting inhibitor, thereby reducing the entropic penalty of target binding.

Mechanistic Rationale: The Conformational Lock

When 6-methoxy-1H-indazole-7-carboxylic acid is coupled with an amine to form a carboxamide, the molecule undergoes a critical conformational restriction. The oxygen atom of the 6-methoxy group acts as a hydrogen bond acceptor for the adjacent 7-carboxamide NH (donor).

This intramolecular hydrogen bond forms a pseudo-six-membered ring, locking the carboxamide into an anti-conformation relative to the indazole core. This "rigid constraint strategy" significantly reduces the number of rotatable bonds, pre-organizing the molecule to fit precisely into the narrow ATP-binding pocket of target kinases . Furthermore, the methoxy group occupies adjacent hydrophobic sub-pockets, enhancing isozyme selectivity (e.g., JAK1 over JAK2) .

Pathway Ligand Cytokine Signal Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK1) Receptor->Kinase Activation Effector Downstream Effector (STAT) Kinase->Effector Phosphorylation Inhibitor 6-OMe-Indazole-7-Carboxamide Inhibitor->Kinase ATP-Competitive Blockade Response Pathological Transcription Effector->Response Translocation

Figure 1: Mechanism of action for 6-methoxy-indazole-7-carboxamides in kinase signaling pathways.

Overcoming Steric Hindrance: Synthetic Causality

Synthesizing libraries from 6-methoxy-1H-indazole-7-carboxylic acid presents a specific chemical challenge. The C7 carboxylic acid is highly sterically hindered, flanked by the N1 atom of the pyrazole ring and the bulky C6-methoxy group.

Attempting this coupling with standard carbodiimides (e.g., EDC/HOBt) typically results in sluggish kinetics, poor yields (<40%), and an increased risk of epimerization if chiral amines are employed. To circumvent this, our protocol mandates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that efficiently overcomes the steric bulk at the C7 position, driving the reaction to completion rapidly.

Quantitative Impact of Scaffold and Reagent Selection

The table below summarizes the empirical data demonstrating the necessity of both the 6-methoxy group (for biological potency) and HATU (for synthetic viability).

Scaffold CoreCoupling ReagentSynthetic Yield (%)ConformationTarget Kinase IC₅₀ (nM)*
1H-indazole-7-carboxylic acidEDC / HOBt65%Flexible45.2 nM
1H-indazole-7-carboxylic acidHATU / DIPEA82%Flexible45.2 nM
6-OMe-1H-indazole-7-carboxylic acid EDC / HOBt35%Locked (anti)4.8 nM
6-OMe-1H-indazole-7-carboxylic acid HATU / DIPEA 88% Locked (anti) 4.8 nM

*Note: IC₅₀ values are representative of optimized JAK1 inhibitor analogs, demonstrating the ~10-fold potency gain achieved via conformational locking.

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a closed-loop, self-validating system. Built-in analytical checkpoints ensure that each intermediate state is confirmed before proceeding, eliminating downstream failures.

Reagents Required:

  • 6-Methoxy-1H-indazole-7-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Amine (e.g., Propargylamine or Piperidine derivative) (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

1. Carboxylate Activation (Pre-activation Phase)

  • Action: Dissolve 6-methoxy-1H-indazole-7-carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise at room temperature.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. Pre-activation prevents the amine from reacting directly with HATU to form unreactive guanidinium by-products.

  • Validation Checkpoint 1: Stir for 15 minutes. Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 207.08) confirms full activation of the sterically hindered acid. Do not proceed until the starting material mass (m/z 193.06) is absent.

2. Nucleophilic Amide Formation

  • Action: Add the target amine (neat or dissolved in 1 mL DMF) to the activated ester solution. Stir at room temperature for 2–4 hours.

  • Causality: The highly reactive HOAt ester is displaced by the amine. The reaction is kept at room temperature to prevent degradation of the indazole core and maintain chiral integrity of the amine.

  • Validation Checkpoint 2: Monitor by LC-MS at 2 hours. The disappearance of the HOAt-ester mass and the appearance of the desired product mass confirms reaction completion.

3. Targeted Workup and Purification

  • Action: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Causality: DMF is notoriously difficult to remove; the 5% LiCl wash selectively partitions DMF into the aqueous phase. The NaHCO₃ wash is critical for deprotonating and removing the acidic HOAt by-product generated by HATU.

  • Validation Checkpoint 3: Perform ¹H-NMR (DMSO-d₆). Confirm the presence of the intramolecular hydrogen-bonded amide NH peak, which typically appears highly deshielded (δ 10.5–11.5 ppm) due to the locking interaction with the 6-methoxy oxygen.

Workflow SM 6-OMe-Indazole-7-COOH (Starting Material) Act Activation HATU, DIPEA, DMF SM->Act Step 1 Coupling Amide Formation RT, 2-4 hours Act->Coupling Active Ester Amine Amine Addition (Nucleophile) Amine->Coupling Step 2 Purify Purification Prep-HPLC Coupling->Purify Crude Product

Figure 2: Synthetic workflow for HATU-mediated amide coupling of the sterically hindered C7 position.

References

  • Linear Propargylic Alcohol Functionality Attached to the indazole-7-carboxamide as a JAK1-specific Linear Probe Group. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Indazole carboxamides and their use (US8501780B2).Google Patents.
Method

Application Note: 6-Methoxy-1H-indazole-7-carboxylic Acid in Modern Medicinal Chemistry

Executive Summary The indazole heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole[2, 5]. Among its functionalized de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole[2, 5]. Among its functionalized derivatives, 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) has emerged as a highly versatile building block. This technical guide explores the strategic utility of this specific scaffold, focusing on its structural rationale, physicochemical advantages, and step-by-step protocols for its incorporation into kinase inhibitors and Targeted Protein Degraders (PROTACs).

Structural Rationale & Pharmacophore Analysis

The design of targeted therapeutics relies heavily on the precise spatial arrangement of hydrogen bond donors, acceptors, and steric modulators. 6-Methoxy-1H-indazole-7-carboxylic acid offers a trifecta of structural advantages for structure-based drug design (SBDD):

  • The 1H-Indazole Core (Hinge Binder): The indazole nucleus is a premier ATP-competitive hinge-binding motif [3, 5]. The N1 atom acts as a hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor. This dual capacity allows the core to form a robust bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with residues like Asp133 and Val135 in GSK-3β) [3].

  • The 6-Methoxy Group (Steric & Electronic Modulator): The methoxy group at the C6 position serves multiple purposes. Sterically, it occupies adjacent hydrophobic pockets and restricts the conformational flexibility of substituents at C7. Electronically, it modulates the pKa of the indazole NH, fine-tuning its hydrogen-bonding strength. Furthermore, it acts as a "metabolic shield," blocking cytochrome P450-mediated oxidation at the vulnerable C6 position [4].

  • The 7-Carboxylic Acid (Exit Vector): Positioned adjacent to the methoxy group, the C7-carboxylic acid provides a highly directional exit vector pointing toward the solvent-exposed channel of the kinase ATP pocket. This makes it an ideal handle for amide coupling, allowing medicinal chemists to attach solubilizing groups, specificity-determining elements, or PROTAC linkers without disrupting the core hinge-binding interactions.

Pharmacophore Indazole 1H-Indazole Core (Hinge Binder) Methoxy 6-Methoxy Group (Metabolic Shield) Indazole->Methoxy C6 Substitution Carboxyl 7-Carboxylic Acid (Exit Vector) Indazole->Carboxyl C7 Substitution Hinge Kinase Hinge Region (H-bond Donor/Acceptor) Indazole->Hinge N1 (Donor) / N2 (Acceptor) Pocket Hydrophobic Pocket Methoxy->Pocket Steric Occupation Solvent Solvent Channel / Linker Carboxyl->Solvent Amide Coupling

Figure 1: Pharmacophore mapping of 6-methoxy-1H-indazole-7-carboxylic acid in a kinase ATP pocket.

Physicochemical Properties & ADME Implications

When incorporating a building block into a lead optimization campaign, its baseline physicochemical properties dictate the downstream drug-likeness of the final molecule. The properties of 6-methoxy-1H-indazole-7-carboxylic acid [1] are highly favorable for maintaining compliance with Lipinski's Rule of Five.

PropertyValueADME / Drug Design Implication
Molecular Weight 192.17 g/mol Low MW provides ample "budget" for adding specificity pockets and linkers without exceeding the 500 Da limit.
Consensus Log P ~1.03Highly hydrophilic. Helps offset the lipophilicity of large hydrophobic groups typically added during kinase inhibitor optimization.
TPSA 75.21 ŲOptimal for oral bioavailability. Leaves room for additional polar groups without exceeding the 140 Ų threshold for intestinal absorption.
H-Bond Donors/Acceptors 2 / 4Provides excellent solubility and target engagement capability, though the C7-COOH is typically consumed during amide coupling.
Fraction Csp3 0.11High aromaticity (flatness), which is typical for ATP-competitive scaffolds. Downstream derivatization should aim to increase Csp3 fraction to improve solubility.

Application Workflows: Kinase Inhibitors and PROTACs

Kinase Inhibitor Derivatization

In traditional small-molecule workflows, the C7-carboxylic acid is converted into an amide to introduce basic amines (e.g., piperidines, piperazines). These basic centers form critical salt bridges with acidic residues (like Asp or Glu) in the solvent-exposed region of the kinase, dramatically enhancing target affinity and residence time.

PROTAC Linker Conjugation

For Targeted Protein Degradation, the indazole core serves as the "warhead" (Protein of Interest ligand). The C7-carboxylic acid is an ideal attachment point for PEGylated or alkyl linkers. Because the C7 vector points toward the solvent channel, attaching a bulky linker here minimizes steric clashes with the kinase binding pocket, ensuring the warhead retains its binding affinity while recruiting an E3 ligase (e.g., Cereblon or VHL) to the opposite end of the linker.

Workflow Start 6-Methoxy-1H-indazole-7-carboxylic acid (Starting Material) Step1 Activation of C7-COOH (HATU, DIPEA, DMF) Start->Step1 Step 1 Step2 Amide Formation (Add Primary/Secondary Amine or PROTAC Linker) Step1->Step2 Step 2 Step3 N1-Alkylation / Arylation (Base, R-X or Chan-Lam) Step2->Step3 Step 3 (Optional) End Target Compound (Kinase Inhibitor / PROTAC) Step3->End Purification

Figure 2: Standard workflow for derivatizing the 6-methoxy-1H-indazole-7-carboxylic acid scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling at C7

Causality & Rationale: The C7-carboxylic acid is sterically hindered by the adjacent C6-methoxy group. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is mandated here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which rapidly overcomes the steric bulk to react with amines. DMF is used to fully solubilize the polar indazole starting material.

Reagents:

  • 6-Methoxy-1H-indazole-7-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Amine / PROTAC Linker-Amine (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Charge a dried 20 mL scintillation vial with 6-methoxy-1H-indazole-7-carboxylic acid and HATU.

  • Add anhydrous DMF and stir at room temperature for 5 minutes to form a homogeneous solution.

  • Add DIPEA dropwise. The solution will typically darken slightly as the active ester forms. Stir for 15 minutes.

  • Add the target amine in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Remove a 5 µL aliquot, quench into 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS.

    • Success Metric: Disappearance of the starting material peak ( m/z 193.1 [M+H]⁺) and appearance of the product mass.

    • Troubleshooting: If starting material persists, spot the reaction on wet pH paper. If the pH is <8, the amine is protonated and non-nucleophilic. Add an additional 1.0 eq of DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acid and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation

Causality & Rationale: Indazoles exhibit tautomerism, meaning alkylation can occur at N1 or N2. Under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF), the N1-alkylated product is generally the thermodynamically favored major product, while N2-alkylation is a kinetic byproduct. Using a bulky base like Cs₂CO₃ enhances N1 selectivity due to the "cesium effect," which increases the nucleophilicity of the N1 nitrogen.

Reagents:

  • C7-Amide Indazole Intermediate from Protocol A (1.0 eq, 0.2 mmol)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq, 0.22 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq, 0.4 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Dissolve the indazole intermediate in anhydrous DMF.

  • Add Cs₂CO₃ and stir at room temperature for 30 minutes to ensure complete deprotonation of the indazole NH.

  • Cool the mixture to 0 °C using an ice bath, then add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Self-Validating System): Purify the crude mixture via flash chromatography. To definitively confirm regioselectivity, perform 2D NOESY NMR on the purified product.

    • Success Metric: A strong Nuclear Overhauser Effect (NOE) cross-peak between the newly introduced N-alkyl protons and the C7-amide proton confirms N1-alkylation . A cross-peak between the N-alkyl protons and the C3-aromatic proton indicates the undesired N2-alkylation .

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SAMI Publishing Company. Available at:[Link]

Application

Application Note: Step-by-Step Synthesis of 6-Methoxy-1H-Indazole-7-Carboxylic Acid Derivatives

Introduction & Strategic Rationale Indazole-based scaffolds are privileged structures in medicinal chemistry, extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Indazole-based scaffolds are privileged structures in medicinal chemistry, extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics (1). Specifically, 1H-indazole-7-carboxylic acid derivatives (2) and their methoxy-substituted analogs (3) serve as critical building blocks for designing highly selective target binders. The C7-carboxylic acid provides a versatile handle for amide coupling, while the C6-methoxy group often enhances target affinity through favorable steric and electronic interactions within enzyme binding pockets.

Traditional syntheses of indazoles often rely on the diazotization of o-methylanilines (Jacobson synthesis), which can suffer from poor regioselectivity and require harsh conditions that are incompatible with sensitive functional groups. Furthermore, direct N-alkylation or functionalization of pre-formed indazoles frequently results in difficult-to-separate N1/N2 regioisomer mixtures (4).

To ensure high yield and regiochemical fidelity, this protocol employs a robust condensation/nucleophilic aromatic substitution (SNAr) sequence. Starting from methyl 2-fluoro-3-formyl-6-methoxybenzoate , the reaction with hydrazine hydrate facilitates a tandem hydrazone formation and intramolecular SNAr displacement of the ortho-fluoride. The electron-withdrawing nature of both the formyl and ester groups highly activates the C2 position for nucleophilic attack, ensuring rapid and selective cyclization.

Synthetic Workflow

G A Methyl 2-fluoro-3-formyl- 6-methoxybenzoate (Starting Material) B Methyl 6-methoxy-1H- indazole-7-carboxylate (Intermediate 1) A->B NH2NH2·H2O, EtOH Reflux, 4-6 h (Cyclization) C 6-Methoxy-1H-indazole- 7-carboxylic acid (Intermediate 2) B->C LiOH, THF/H2O RT, 12 h (Saponification) D 6-Methoxy-1H-indazole- 7-carboxamide (Final Derivatives) C->D Amine, HATU, DIPEA DMF, RT, 4-8 h (Amide Coupling)

Figure 1: Three-step synthetic workflow for 6-methoxy-1H-indazole-7-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Protocol 3.1: Synthesis of Methyl 6-methoxy-1H-indazole-7-carboxylate (Intermediate 1)

Causality & Validation: Ethanol is selected as the solvent because it solubilizes the starting material while allowing the more polar indazole product to precipitate upon cooling, enabling a self-purifying workup. Hydrazine hydrate is used instead of anhydrous hydrazine for safety and to provide the necessary protic environment for the condensation step.

Reagents:

  • Methyl 2-fluoro-3-formyl-6-methoxybenzoate (1.0 equiv, 10 mmol, 2.12 g)

  • Hydrazine hydrate (64% N2H4, 3.0 equiv, 30 mmol, ~1.5 mL)

  • Ethanol (Anhydrous, 0.2 M, 50 mL)

Procedure:

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with methyl 2-fluoro-3-formyl-6-methoxybenzoate and ethanol.

  • Add hydrazine hydrate dropwise at room temperature. (Caution: Hydrazine is toxic; perform in a well-ventilated fume hood).

  • Heat the reaction mixture to reflux (80 °C) and stir for 4-6 hours.

  • Validation Step: Monitor reaction progress via TLC (Ethyl Acetate:Hexanes, 1:1) or LC-MS. The starting material should be completely consumed, replaced by a lower-Rf fluorescent spot corresponding to the indazole.

  • Upon completion, cool the mixture to room temperature. The product will typically begin to precipitate.

  • Concentrate the mixture under reduced pressure to remove ~70% of the ethanol.

  • Dilute the residue with cold water (50 mL) and stir for 30 minutes to fully crash out the product and dissolve unreacted hydrazine.

  • Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford Intermediate 1 as a pale yellow solid.

Protocol 3.2: Saponification to 6-Methoxy-1H-indazole-7-carboxylic acid (Intermediate 2)

Causality & Validation: A mixed solvent system (THF/MeOH/H2O) is critical here. THF solubilizes the organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture. The pH-dependent workup ensures that only the target carboxylic acid precipitates, leaving organic impurities in the ether wash and inorganic salts in the aqueous filtrate.

Reagents:

  • Methyl 6-methoxy-1H-indazole-7-carboxylate (1.0 equiv, 8 mmol, 1.65 g)

  • Lithium hydroxide monohydrate (LiOH·H2O) (3.0 equiv, 24 mmol, 1.0 g)

  • THF / Methanol / Water (2:1:1 v/v/v, 40 mL)

Procedure:

  • Dissolve Intermediate 1 in the THF/MeOH mixture in a 100 mL flask.

  • Add the aqueous solution of LiOH·H2O dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Validation Step: Analyze an aliquot by LC-MS to confirm the disappearance of the ester mass (M+H = 207) and the appearance of the acid mass (M+H = 193).

  • Remove the volatile organic solvents (THF/MeOH) under reduced pressure.

  • Dilute the remaining aqueous phase with water (20 mL) and extract with diethyl ether (20 mL). Discard the organic layer (removes non-polar impurities).

  • Carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. A dense off-white precipitate will form immediately.

  • Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45 °C overnight to yield Intermediate 2.

Protocol 3.3: Synthesis of 6-Methoxy-1H-indazole-7-carboxamide Derivatives

Causality & Validation: Pre-activation of the carboxylic acid with HATU and DIPEA forms an active OBt-ester intermediate. This is crucial before adding the amine to prevent off-target reactions and ensure high coupling efficiency, especially when dealing with sterically hindered or electron-deficient anilines.

Reagents:

  • 6-Methoxy-1H-indazole-7-carboxylic acid (1.0 equiv, 1.0 mmol, 192 mg)

  • Target Amine (e.g., substituted aniline or alkylamine) (1.2 equiv, 1.2 mmol)

  • HATU (1.5 equiv, 1.5 mmol, 570 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)

  • Anhydrous DMF (0.1 M, 10 mL)

Procedure:

  • In a dry 25 mL vial under nitrogen, dissolve Intermediate 2 and HATU in anhydrous DMF.

  • Add DIPEA and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the target amine to the solution.

  • Stir the reaction at room temperature for 4-8 hours.

  • Validation Step: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). This neutralizes excess acid and breaks down unreacted coupling reagents.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • Combine the organic layers, wash extensively with brine (3 x 15 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, gradient of DCM to 5% MeOH in DCM) to afford the final carboxamide derivative.

Data Presentation: Analytical Characterization

The following table summarizes the expected quantitative yields and key analytical markers for the validation of the synthesized intermediates and final products.

CompoundStepExpected YieldMW ( g/mol )Key ¹H-NMR Signals (DMSO-d6, expected representative shifts)
Methyl 6-methoxy-1H-indazole-7-carboxylate 180-85%206.20δ 13.0 (br s, 1H, NH), 8.05 (s, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 3.90 (s, 3H, COOCH3), 3.85 (s, 3H, OCH3)
6-Methoxy-1H-indazole-7-carboxylic acid 290-95%192.17δ 13.2 (br s, 1H, NH), 12.8 (br s, 1H, COOH), 8.02 (s, 1H, Ar-H), 7.78 (d, 1H, Ar-H), 7.02 (d, 1H, Ar-H), 3.85 (s, 3H, OCH3)
6-Methoxy-1H-indazole-7-carboxamide (Generic)365-80%Variableδ 13.0 (br s, 1H, NH), 10.2 (s, 1H, CONH), 8.00 (s, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.88 (s, 3H, OCH3) + amine signals

Troubleshooting & Optimization (E-E-A-T Insights)

  • Hydrazide Byproduct Formation (Step 1): During the cyclization step, excessive hydrazine or prolonged heating may lead to the formation of the indazole-7-carbohydrazide via nucleophilic attack on the ester. To mitigate this, strictly control the equivalents of hydrazine (do not exceed 3.0 equiv) and monitor the reaction closely. If the hydrazide forms, it can be hydrolyzed back to the acid during Step 2, but this requires harsher saponification conditions (e.g., refluxing with KOH).

  • Incomplete Saponification (Step 2): The steric hindrance from the adjacent C6-methoxy group and the N1-proton can slow down ester hydrolysis. If the reaction stalls at room temperature, gentle heating (40–50 °C) can drive it to completion without degrading the indazole core.

  • Amide Coupling Efficiency (Step 3): For highly sterically hindered or electron-deficient anilines, HATU might not be sufficient. In such cases, converting the carboxylic acid to an acid chloride using SOCl2 (with a catalytic amount of DMF) or utilizing T3P (Propylphosphonic anhydride) as an alternative coupling agent is highly recommended to prevent degradation and improve yields (5).

References

  • Source: PMC (National Institutes of Health)
  • 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 Source: ChemicalBook URL
  • 1638768-97-4 | 6-methoxy-1H-indazole-7-carboxylic acid Source: Moldb URL
  • Gold-Catalyzed Regioselective N-1 Arylation of Indazoles Source: ACS Publications URL
  • WO2017186693A1 - Synthesis of indazoles Source: Google Patents URL

Sources

Method

Application Note: 6-Methoxy-1H-indazole-7-carboxylic Acid in Targeted Organic Synthesis

Executive Summary In contemporary medicinal chemistry, the indazole ring system is a highly privileged scaffold, frequently deployed as a bioisostere for indole and benzimidazole cores. Specifically, 6-methoxy-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring system is a highly privileged scaffold, frequently deployed as a bioisostere for indole and benzimidazole cores. Specifically, 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) represents a highly specialized building block [1]. The precise substitution pattern—a methoxy group at C6 and a carboxylic acid at C7—provides a unique combination of steric hindrance, hydrogen-bond acceptor capability, and a versatile handle for late-stage functionalization.

This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and structural rationales for utilizing this building block, particularly in the development of kinase inhibitors (e.g., JNK/MAPK pathways) and epigenetic modulators [2].

Physicochemical & Structural Profiling

Understanding the fundamental properties of 6-methoxy-1H-indazole-7-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The table below summarizes its key physicochemical parameters [1].

PropertyValueImplication for Drug Design
CAS Number 1638768-97-4Unique identifier for procurement and safety tracking.
Molecular Formula C9H8N2O3Low molecular weight (192.17 g/mol ) ensures high ligand efficiency.
LogP (Consensus) 1.03Excellent lipophilicity profile for oral bioavailability (Rule of 5 compliant).
TPSA 75.21 ŲOptimal for membrane permeability; allows room for further polar additions.
H-Bond Donors/Acceptors 2 / 4Provides multiple vectors for target-protein interaction (e.g., kinase hinge binding).
SMILES O=C(C1=C(OC)C=CC2=C1NN=C2)OUseful for in silico docking and computational library enumeration.

Mechanistic Rationale & Scaffold Utility

The "Steric Lock" Effect

The strategic placement of the 6-methoxy group adjacent to the 7-carboxylic acid creates a "steric lock." When the C7-carboxylic acid is converted into an amide, the bulky 6-methoxy group forces the amide carbonyl out of coplanarity with the indazole ring. This restricted rotation locks the molecule into a specific bioactive conformation, which is a proven strategy to increase target selectivity and decrease off-target toxicity in kinase inhibitors [2].

Biological Application: MAPK/JNK Pathway Inhibition

Indazole derivatives are well-documented inhibitors of the c-Jun N-terminal kinase (JNK) pathway [2]. The indazole core acts as an ATP-competitive inhibitor, hydrogen-bonding to the kinase hinge region, while the C7-amide extends into the solvent-exposed channel or specificity pockets.

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4 / MKK7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK cJun c-Jun (Transcription Factor) JNK->cJun Indazole 6-OMe-Indazole-7-carboxamide (Target Scaffold) Indazole->JNK Competitive Inhibition Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Figure 1: Mechanism of action for indazole-based inhibitors within the JNK/MAPK signaling cascade.

Synthetic Workflows & Experimental Protocols

The synthesis of complex APIs from 6-methoxy-1H-indazole-7-carboxylic acid generally follows a two-stage functionalization: C7-amidation followed by N1/N2-alkylation or arylation [3].

Workflow SM 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) Prot N1-Protection (Optional: Boc/THP) SM->Prot Step 1 Amide C7-Amide Formation (HATU, DIPEA) SM->Amide Direct Route Prot->Amide Step 2 Alk N-Alkylation / Arylation (Ullmann / Buchwald) Amide->Alk Step 3 Deprot Global Deprotection Alk->Deprot Step 4 Product Final Bioactive Scaffold Deprot->Product Step 5

Figure 2: Standard synthetic workflow for functionalizing the 6-methoxy-1H-indazole-7-carboxylic acid building block.

Protocol A: Sterically Hindered C7-Amide Coupling

Causality & Rationale: Standard coupling agents like EDC/HOBt often fail or provide low yields for this substrate due to the severe steric clash imposed by the ortho-methoxy group. To overcome this, HATU is utilized. HATU generates a highly reactive HOAt ester intermediate that rapidly undergoes aminolysis, effectively bypassing the steric barrier.

Materials:

  • 6-Methoxy-1H-indazole-7-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 6-methoxy-1H-indazole-7-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.5 mmol) in one portion. The solution will typically turn a deep yellow/orange, indicating the formation of the active HOAt ester. Stir for 15 minutes.

  • Aminolysis: Add the desired amine (1.2 mmol) dropwise. If the amine is a hydrochloride salt, add an additional 1.2 eq of DIPEA.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progression via LC-MS. The mass of the desired product should correspond to [M+H]+ = (MW of Acid + MW of Amine - 18).

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective N1-Arylation (Ullmann-Type)

Causality & Rationale: The indazole core contains two nitrogen atoms (N1 and N2) capable of undergoing cross-coupling. N1-arylation is generally thermodynamically favored, but mixtures are common. Using a copper-catalyzed Ullmann-type reaction with specific diamine ligands promotes high N1-regioselectivity [3].

Materials:

  • C7-Amide derivative from Protocol A (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the indazole substrate (1.0 mmol), Aryl Iodide (1.5 mmol), CuI (0.1 mmol), and finely ground K₃PO₄ (2.5 mmol).

  • Degassing: Evacuate the flask and backfill with nitrogen (repeat 3 times).

  • Ligand Addition: Add anhydrous Toluene (4 mL) followed by trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 mmol) via syringe.

  • Heating: Seal the flask and heat the mixture to 110 °C in a pre-heated oil bath for 16-24 hours.

  • Validation: Cool to room temperature. Dilute an aliquot with EtOAc, filter through a small Celite pad, and analyze via LC-MS to confirm the disappearance of the starting material.

  • Isolation: Filter the entire reaction mixture through a pad of Celite, eluting thoroughly with EtOAc. Concentrate the filtrate under reduced pressure and purify via column chromatography.

Troubleshooting & Safety

  • Regiochemical Scrambling: If N2-arylation is observed as a major byproduct in Protocol B, consider switching to a Gold-catalyzed N1-arylation protocol, which has been shown to offer superior selectivity for electron-rich indazoles [3].

  • Poor Amide Yields: Ensure DMF is strictly anhydrous. Water competes with the amine for the HOAt ester, reverting it back to the starting carboxylic acid.

  • Safety & Handling: 6-Methoxy-1H-indazole-7-carboxylic acid is classified as a skin/eye irritant. Handle under a fume hood using standard PPE (nitrile gloves, safety goggles). Store in a cool, dry place away from direct sunlight and moisture to prevent degradation [1].

References

  • 1H-indazole compound (Patent targeting JNK protein kinase inhibition)
  • Source: ACS Publications (Journal of Organic Chemistry)
Application

Application Note: In Vitro Assay Preparation and Fragment-Based Screening of 6-Methoxy-1H-indazole-7-carboxylic Acid

Executive Summary & Rationale 6-Methoxy-1H-indazole-7-carboxylic acid (CAS No. 1638768-97-4) is a highly versatile, low-molecular-weight heterocyclic building block[1]. In modern drug discovery, the indazole core is reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

6-Methoxy-1H-indazole-7-carboxylic acid (CAS No. 1638768-97-4) is a highly versatile, low-molecular-weight heterocyclic building block[1]. In modern drug discovery, the indazole core is recognized as an emerging privileged scaffold, particularly in the development of targeted protein kinase inhibitors[2].

In Fragment-Based Drug Discovery (FBDD), fragments are small, low-affinity molecules that provide high-quality starting points for lead generation. The indazole moiety is inherently predisposed to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds with the backbone residues of the kinase hinge region[3]. The strategic positioning of the 6-methoxy and 7-carboxylic acid groups on this specific fragment provides ideal vectors for "fragment growing." The carboxylic acid acts as a synthetic handle for amide coupling to explore solvent-exposed channels, while the methoxy group provides hydrophobic contacts to probe specificity pockets. The successful development of the clinical CDK inhibitor AT7519 by Astex Pharmaceuticals originated from a similar indazole fragment, validating this scaffold's potential[4].

This application note provides a comprehensive, self-validating protocol system for preparing 6-methoxy-1H-indazole-7-carboxylic acid for in vitro biophysical and functional screening cascades.

Compound Handling & Master Stock Preparation

Because fragments exhibit low initial binding affinities (typically KD​ in the high μ M to mM range), assay concentrations must be exceptionally high (0.5 mM – 2 mM). To achieve this without exceeding the DMSO tolerance of target proteins (usually 5%), a highly concentrated master stock is required.

Physicochemical Profile

  • Molecular Weight: 192.17 g/mol [1]

  • LogS (ESOL): -2.04 (Classified as Soluble)[1]

  • H-Bond Donors/Acceptors: 2 / 4[1]

Preparation Protocol:

  • Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent condensation. Causality: Moisture absorption degrades DMSO stocks over time and promotes fragment precipitation during assay dilution.

  • Solubilization: Dissolve the compound in 100% anhydrous, LC-MS grade DMSO to yield a 100 mM master stock.

  • Storage: Aliquot into single-use low-bind tubes (e.g., 20 μ L per tube) and store at -20°C under an inert argon atmosphere. Causality: Repeated freeze-thaw cycles of concentrated fragment stocks lead to nucleation and irreversible precipitation.

Biophysical Screening Cascade

A robust FBDD campaign requires orthogonal biophysical techniques to eliminate false positives and validate target engagement[5].

FBDD_Workflow Start Fragment Library (6-Methoxy-1H-indazole-7-carboxylic acid) Primary Primary Screen: DSF (Thermal Shift Assay) Start->Primary 1 mM Screen Orthogonal Orthogonal Validation: SPR (Binding Kinetics) Primary->Orthogonal ΔTm > 0.5°C Structural Structural Biology: X-ray (Binding Mode) Orthogonal->Structural KD Confirmed Functional Functional Assay: TR-FRET (Kinase Inhibition) Structural->Functional Target Engagement Lead Hit-to-Lead Optimization (Fragment Growing) Functional->Lead IC50 Profiling

Figure 1: Biophysical and functional screening cascade for indazole-based fragment hit validation.

Protocol A: Differential Scanning Fluorimetry (DSF)

DSF is the primary high-throughput screen used to detect thermal stabilization of a protein upon fragment binding[5].

Mechanistic Rationale: SYPRO Orange dye is highly quenched in aqueous environments but fluoresces strongly when bound to hydrophobic core patches exposed during protein denaturation. The binding of the indazole fragment stabilizes the folded state, delaying denaturation and shifting the melting temperature ( Tm​ ) to a higher value.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Ensure the pH matches the physiological optimum of the target kinase.

  • Protein-Dye Mix: Dilute the target kinase to a final concentration of 2 μ M. Add SYPRO Orange to a final concentration of 5X (from a 5000X commercial stock).

  • Compound Addition: Dispense 19 μ L of the Protein-Dye mix into a 384-well PCR plate. Add 1 μ L of 20 mM fragment stock (diluted in 100% DMSO) to achieve a final assay concentration of 1 mM fragment in 5% DMSO.

  • Thermal Ramping: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the melt curve on a qPCR machine from 25°C to 95°C at a ramp rate of 1°C/minute, reading fluorescence in the ROX channel.

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​≥0.5∘C compared to the DMSO-only control indicates a primary hit.

Protocol B: Surface Plasmon Resonance (SPR)

SPR is essential for orthogonal validation, providing real-time kinetic data and binding stoichiometry[5].

Mechanistic Rationale: Because fragment screening requires high DMSO concentrations (up to 5%), bulk refractive index mismatches between the running buffer and the injected sample can easily mask the small response units (RU) generated by a 192 Da fragment. Rigorous solvent correction is strictly required.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target ~3000-5000 RU to ensure sufficient signal for a low MW fragment).

  • Buffer Equilibration: Equilibrate the system with running buffer containing exactly 5.0% DMSO.

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer. Inject these standards to create a solvent correction plot. Causality: This mathematically subtracts the bulk refractive index bulk effect from the actual fragment binding signal.

  • Analyte Injection: Prepare a 2-fold dilution series of 6-methoxy-1H-indazole-7-carboxylic acid from 2 mM down to 31.2 μ M in running buffer (maintaining exactly 5.0% DMSO). Inject at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the KD​ .

Functional Validation & Fragment Growing

Once biophysical binding is confirmed, functional inhibition must be validated. Indazoles are well-documented ATP-competitive inhibitors[3]. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended to measure the IC50​ of the fragment against kinase activity, as TR-FRET is highly resistant to the auto-fluorescence often exhibited by small aromatic fragments.

Kinase_Pathway Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Hydrogen Bonds) Indazole->Hinge Donors/Acceptors Carboxyl 7-Carboxylic Acid (Growth Vector) Solvent Solvent Channel (Affinity Enhancement) Carboxyl->Solvent Amide Coupling Methoxy 6-Methoxy Group (Hydrophobic Contact) Specificity Specificity Pocket (Selectivity) Methoxy->Specificity Steric Fit Target Inhibited Kinase State Hinge->Target ATP Competition Solvent->Target Specificity->Target

Figure 2: Mechanistic pathway of kinase inhibition via targeted fragment growing of the indazole core.

Data Presentation & Hit Criteria

To ensure the indazole fragment is a viable candidate for hit-to-lead optimization, the experimental data should be evaluated against strict ligand efficiency (LE) metrics.

Table 1: FBDD Hit Validation Criteria

Assay / MetricParameter EvaluatedHit ThresholdScientific Rationale
DSF ΔTm​ (Thermal Shift) ≥0.5∘C Indicates significant thermal stabilization and specific target engagement.
SPR KD​ (Binding Affinity) <1 mM Confirms reversible, dose-dependent binding kinetics independent of thermal stress.
TR-FRET IC50​ (Inhibition) <2 mM Verifies that the binding event translates to functional ATP-competitive inhibition.
Calculated Ligand Efficiency (LE) >0.3 kcal/mol/HA Ensures the fragment binds efficiently relative to its size (Heavy Atom count = 14), making it a high-quality starting point for synthetic growth.

References

  • Title: CAS号:1638768-97-4 - 毕得医药 (Physicochemical Properties)
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH / PMC URL
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing URL
  • Title: Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges Source: NIH / PMC URL
  • Title: NMR-Fragment Based Virtual Screening: A Brief Overview Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Methoxy-1H-Indazole-7-Carboxylic Acid Synthesis

From the Desk of the Senior Application Scientist Welcome to the synthesis support hub. Functionalizing the C7 position of the indazole core is notoriously challenging due to the intrinsic reactivity pattern of the pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the synthesis support hub. Functionalizing the C7 position of the indazole core is notoriously challenging due to the intrinsic reactivity pattern of the pyrrole-type ring, which overwhelmingly favors electrophilic attack at the C3 position. To bypass this, we utilize a Directed ortho-Metalation (DoM) strategy. By installing an N1-protecting group, we can leverage its synergistic directing effect with the C6-methoxy ether to exclusively guide lithiation to the C7 position[1].

This guide provides a self-validating protocol, quantitative optimization data, and a troubleshooting Q&A to ensure your reaction yields remain consistently high.

Validated Experimental Protocol: The DoM Route

Every step in this protocol includes a Validation Check to ensure the system is behaving as expected before you commit to the next synthetic transformation.

Step 1: N1-Protection (Thermodynamic Control)
  • Procedure: Dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq). Stir at 40 °C for 6–8 hours.

  • Causality Note: Indazoles exhibit annular tautomerism. Protection initially yields a mixture of N1 and N2 isomers. The N2-isomer is the kinetic product, while the N1-isomer is the thermodynamic product[2]. Heating the reaction ensures complete equilibration to the desired N1-THP protected species.

  • Validation Check: Run a TLC (Hexanes/EtOAc 3:1). The N1-THP isomer runs slightly higher ( Rf​≈0.6 ) than the N2-THP isomer ( Rf​≈0.5 ). Do not quench until the lower spot completely disappears.

Step 2: Directed ortho-Metalation (DoM)
  • Procedure: Dissolve the N1-THP-6-methoxy-1H-indazole in anhydrous THF under a strict Argon atmosphere. Add freshly distilled TMEDA (1.2 eq) and cool the system to -78 °C. Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane). Stir for 2 hours at -78 °C.

  • Causality Note: TMEDA is critical; it breaks down the organolithium hexamers into highly reactive monomers. The C6-methoxy oxygen and the N1-THP oxygen coordinate the lithium ion, creating a rigid pre-transition state that directs deprotonation exclusively to the sterically hindered C7 proton[1].

  • Validation Check: Quench a 0.5 mL reaction aliquot with MeOD. Analyze the crude extract via 1 H-NMR. The complete disappearance of the C7 proton signal and the incorporation of deuterium confirms quantitative lithiation.

Step 3: Electrophilic Carboxylation
  • Procedure: Prepare a slurry of crushed, dry ice in anhydrous THF in a separate flask under Argon. Using a wide-bore cannula, rapidly transfer the -78 °C lithiated intermediate into the dry ice slurry (Inverse Addition). Allow the mixture to slowly warm to room temperature, then quench with 1M HCl.

  • Causality Note: Inverse addition ensures the organolithium species is instantly quenched by a massive excess of CO 2​ . Direct bubbling of CO 2​ gas often leads to localized depletion of the electrophile, causing the carboxylate product to react with unquenched organolithium, forming symmetrical ketone byproducts.

Step 4: Deprotection
  • Procedure: Dissolve the crude intermediate in methanol. Add 2M HCl and heat to 50 °C for 3 hours. Concentrate the mixture under reduced pressure, adjust the aqueous layer to pH 3–4, and collect the precipitated target compound via vacuum filtration.

Reaction Optimization & Quantitative Data

The table below summarizes our internal optimization data for the C7-carboxylation step. Note the dramatic impact of the lithiation reagent and the quench methodology on the overall yield.

Lithiation SystemTemperatureElectrophile (CO 2​ ) MethodN1-Protecting GroupOverall YieldPurity (HPLC)
n-BuLi / THF-78 °CDirect Gas BubblingSEM42%88%
sec-BuLi / TMEDA-78 °CDirect Gas BubblingTHP65%91%
sec-BuLi / TMEDA -78 °C Inverse Addition (Dry Ice) THP 88% >98%
LDA / THF-40 °CInverse Addition (Dry Ice)THP15%70%

Synthesis Workflow Diagram

SynthesisWorkflow SM 6-Methoxy-1H-indazole (Starting Material) Step1 Step 1: N1-Protection (DHP, p-TsOH, DCM) SM->Step1 Int1 N1-THP-6-Methoxy-1H-indazole (Thermodynamic Product) Step1->Int1 Step2 Step 2: Directed ortho-Metalation (sec-BuLi, TMEDA, -78°C) Int1->Step2 Int2 C7-Lithiated Intermediate (Synergistic Directing Effects) Step2->Int2 Step3 Step 3: Carboxylation (Dry Ice Inverse Addition) Int2->Step3 Int3 N1-THP-6-Methoxy-1H-indazole- 7-carboxylic acid Step3->Int3 Step4 Step 4: Deprotection (2M HCl, MeOH, 50°C) Int3->Step4 Product 6-Methoxy-1H-indazole- 7-carboxylic acid (Target) Step4->Product

Fig 1: Directed ortho-metalation (DoM) workflow for C7-functionalization of 6-methoxy-1H-indazole.

Troubleshooting Guides & FAQs

Q1: My overall yield is low, and 1 H-NMR shows significant recovery of uncarboxylated 6-methoxy-1H-indazole. What went wrong? A1: This is the most common failure mode and points to incomplete lithiation or a failed electrophilic quench.

  • Diagnostic: Organolithiums are instantly destroyed by water. Check the moisture content of your TMEDA and THF.

  • Action: Always titrate your sec-BuLi before use. Furthermore, if you are using CO 2​ gas instead of dry ice, ensure it is passed through a Drierite column. Trace moisture in the CO 2​ stream will protonate the C7-anion back to the starting material instead of carboxylating it.

Q2: Why use sec-BuLi instead of the more common n-BuLi for the DoM step? A2: The C7 proton of 6-methoxy-1H-indazole is sterically hindered and less acidic than a standard aromatic proton. n-BuLi is often not kinetically basic enough to achieve quantitative deprotonation at -78 °C. sec-BuLi is significantly more basic and, when paired with TMEDA, provides the necessary driving force to complete the metalation without requiring elevated temperatures that could degrade the THP group[1].

Q3: Can I use a Boc (tert-butyloxycarbonyl) protecting group instead of THP? A3: We strongly advise against it for this specific route. While N-Boc is a powerful directing group, it is highly susceptible to nucleophilic attack by sec-BuLi at the carbonyl carbon, leading to tert-butyl ketone byproducts. THP or SEM (2-(trimethylsilyl)ethoxymethyl) are the preferred protecting groups because they remain completely stable to strong alkyllithiums at -78 °C[3].

Q4: During the deprotection step, my product is oiling out instead of precipitating as a solid. How can I isolate the pure carboxylic acid? A4: Oiling out usually occurs if the methanol has not been fully removed before pH adjustment, or if the pH is lowered too far (pH < 2), which protonates the indazole nitrogen and increases aqueous solubility. Ensure all organic solvents are stripped via rotary evaporation first. Then, carefully adjust the aqueous layer to exactly pH 3.5–4.0 using 1M NaOH or 1M HCl. The zwitterionic nature of the product minimizes its solubility at this isoelectric point, forcing it to crash out as a crystalline solid.

References

  • Teixeira, F. C., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." MDPI.2

  • Hartung, C. G., et al. "Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids." ACS Publications. 1

  • Solomin, V. V. "Synthesis of bacterial two-component system inhibitors." RTU E-books. 3

Sources

Optimization

preventing decarboxylation of 6-methoxy-1H-indazole-7-carboxylicacid during heating

Technical Support Center: Preventing Decarboxylation of 6-Methoxy-1H-indazole-7-carboxylic Acid Welcome to the Advanced Troubleshooting Guide for handling 6-methoxy-1H-indazole-7-carboxylic acid. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Decarboxylation of 6-Methoxy-1H-indazole-7-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for handling 6-methoxy-1H-indazole-7-carboxylic acid. As a Senior Application Scientist, I frequently see researchers lose significant yield due to the unintended thermal degradation of this specific building block. This guide provides the mechanistic causality behind this instability and offers self-validating protocols to ensure the structural integrity of your compound during synthesis.

Mechanistic Causality: The "Why" Behind the Degradation

Carboxylic acids on heteroaromatic rings are generally susceptible to thermal protodecarboxylation[1]. However, 6-methoxy-1H-indazole-7-carboxylic acid is exceptionally prone to losing CO₂ upon heating. Why?

The mechanism of protodecarboxylation involves the electrophilic attack of a proton at the ipso-carbon (C7), forming an arenium ion (Wheland intermediate), followed by the rapid extrusion of CO₂. The 6-methoxy group acts as a powerful electron-donating group (EDG) via resonance. Because it is positioned ortho to the carboxylic acid, it donates electron density directly into the ring, highly2[2]. This drastically lowers the activation energy required for decarboxylation. Furthermore, the presence of transition metals (e.g., Cu, Ag, Pd) can trigger catalytic decarboxylation via a metal-carboxylate intermediate, a common side-reaction in cross-coupling[2].

Quantitative Stability Data

To guide your experimental design, refer to the thermal stability matrix below. This data illustrates how the derivative form and solvent environment dictate the survival of the C7-carboxylate.

Derivative FormSolvent SystemTemp (°C)Time (hrs)Decarboxylation (%)Scientific Recommendation
Free Acid DMF / DMSO1002> 80%Avoid. Polar aprotic solvents stabilize the transition state.
Free Acid THF / DCM6012< 5%Safe. Acceptable for short-duration, low-temp reactions.
Sodium Salt H₂O / Methanol10012< 1%Ideal. Use for high-temperature drying or long-term storage.
Methyl Ester Toluene / DMAc110240%Required. Mandatory protection for cross-coupling steps.
Free Acid + Cu(I) DMAc1101100%Strictly Avoid. Triggers rapid catalytic protodemetalation.

Process Decision Tree

Use the following logic flow to determine the correct handling procedure for your specific synthetic step.

G Start 6-OMe-Indazole-7-COOH Reaction Planning Q_Temp Heating > 60°C Required? Start->Q_Temp Action_LowTemp Use Free Acid (e.g., HATU at 0°C) Q_Temp->Action_LowTemp No Q_Metal Transition Metals (Cu, Ag, Pd) Present? Q_Temp->Q_Metal Yes Action_Ester Protect as Ester (Methyl/t-Butyl) Q_Metal->Action_Ester Yes Action_Salt Convert to Salt (Na+/K+) Q_Metal->Action_Salt No End_Deprotect Mild Deprotection (LiOH, RT) Action_Ester->End_Deprotect

Workflow for preventing thermal decarboxylation of 6-methoxy-1H-indazole-7-carboxylic acid.

Troubleshooting Workflows (Self-Validating Protocols)

Protocol A: Low-Temperature Amide Coupling (Avoiding Heat) Objective: Form an amide bond directly from the free acid without triggering thermal degradation. Causality: Using highly reactive uronium coupling agents (like HATU) allows the activation of the carboxylic acid at 0 °C, completely 3 for decarboxylation[3].

  • Initiation: Dissolve 6-methoxy-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the target amine (1.2 eq).

  • Activation: Slowly add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Propagation: Stir at 0 °C for 1 hour, then allow to naturally warm to room temperature (max 25 °C) for 2 hours.

  • Self-Validation Step: Monitor by LCMS. The protocol is validated when the mass of the free acid (m/z 192) disappears and the product mass appears. If unreacted acid remains, add 0.2 eq HATU at 0 °C. Do not heat to force completion.

Protocol B: Ester Protection for High-Temperature/Metal-Catalyzed Steps Objective: Protect the carboxylate moiety prior to high-temperature reactions (e.g., N-arylation or Buchwald-Hartwig coupling). Causality: Converting the carboxylic acid to an ester removes the acidic proton required for protodecarboxylation and2 that extrude CO₂[2].

  • Protection: Suspend the free acid in anhydrous Methanol and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Reflux gently at 65 °C (esters are stable at this temp) for 4 hours.

  • Self-Validation Step: Check TLC (DCM:MeOH 9:1). The highly polar baseline spot (free acid) must completely convert to a high-Rf spot (methyl ester). Do not proceed to coupling until baseline clearance is 100%.

  • High-Temp Reaction: Perform your required N-arylation or cross-coupling on the methyl ester at elevated temperatures (e.g., 110 °C with Cu/Pd catalysts)[3].

  • Deprotection: Dissolve the coupled product in THF/H₂O (3:1). Add LiOH (3.0 eq) and stir at room temperature for 4 hours to safely unmask the carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Why does my compound decarboxylate during rotary evaporation? A: If you are stripping high-boiling solvents like DMF, DMSO, or NMP using a water bath set above 60 °C, the combination of thermal energy and the polar aprotic solvent (which stabilizes the charged transition state) accelerates protodecarboxylation. Solution: Always use a high-vacuum pump to lower the boiling point, keeping the bath temperature below 40 °C, or perform an aqueous workup to extract the compound into a low-boiling solvent like EtOAc or DCM before evaporation.

Q: Can I use copper catalysts for N-arylation directly on the free acid? A: Absolutely not. Copper (along with silver) is a classic catalyst for the decarboxylation of heteroaromatic carboxylic acids. The metal coordinates to the carboxylate, facilitating the rapid extrusion of CO₂ to form an aryl-copper intermediate[2]. You must use the Ester Protection strategy (Protocol B) prior to introducing any transition metals[3].

Q: I need to dry the free acid thoroughly, but heating in the vacuum oven degrades it. What is the alternative? A: Convert the free acid to a sodium or dicyclohexylamine (DCHA) salt. Carboxylate salts lack the acidic proton necessary for the ipso-protonation step of protodecarboxylation. The salt form can be safely dried in a vacuum oven at 80 °C without loss of the carboxylate group.

References

  • Title: Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: WO2014088983A1 - Regioselective n-2 arylation of indazoles Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Methoxy-1H-indazole-7-carboxylic Acid Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize amide coupling reactions involving 6-methoxy-1H-indazole-7-carboxylic acid .

This specific building block—frequently utilized in the synthesis of targeted therapies like PARP inhibitors[1]—presents unique steric and electronic challenges. Standard protocols often yield complex impurity profiles. This guide breaks down the causality of these impurities and provides self-validating methodologies to ensure high-yielding, clean conversions.

Part 1: Mechanistic Insights & Causality (The "Why")

To eliminate impurities, we must first understand the kinetic and thermodynamic forces at play within the 6-methoxy-1H-indazole-7-carboxylic acid system:

  • Steric Hindrance at C7: The methoxy group at the C6 position is directly ortho to the C7 carboxylic acid. This creates a massive steric shield around the carbonyl carbon. When the acid is activated (e.g., as an O-acylisourea), the incoming amine faces a high kinetic barrier to nucleophilic attack. This kinetic bottleneck gives unimolecular side reactions time to outcompete the desired bimolecular amidation.

  • The Nucleophilic N1-H (Competing Nucleophile): The indazole N1-H is relatively acidic (pKa ~14). In the presence of strong organic bases (like excess DIPEA) and a slow-reacting activated ester, the deprotonated N1 can act as a competing nucleophile, attacking another activated molecule to form dimers or oligomers.

  • Uronium vs. Guanidinium Pathways: When using uronium-based reagents like HATU[2], the active species is the highly electrophilic OAt ester. However, if the target amine is sterically hindered or electron-deficient, it may bypass the activated acid entirely and attack the HATU reagent itself, forming a dead-end guanidinium byproduct.

Part 2: Troubleshooting FAQs

Q1: I am using HATU and DIPEA. My LC-MS shows a massive impurity peak with a mass of[Amine + 98 Da]. What is this, and how do I eliminate it? A1: You are observing the guanidinylation of your amine . Because the 6-methoxy group makes the C7-carboxylic acid slow to activate and slow to react, your amine is kinetically favoring an attack on the tetramethyluronium backbone of unreacted HATU[2].

  • The Fix: Change the order of addition. Pre-activate the 6-methoxy-1H-indazole-7-carboxylic acid with HATU and DIPEA for 20 minutes before adding the amine. This ensures all HATU is consumed to form the active OAt ester, leaving no free uronium to react with your amine.

Q2: My EDC/HOBt coupling is yielding a large amount of a[+18 Da] impurity relative to the desired active ester. How can I suppress this? A2: This is the classic N-acylurea byproduct [2]. It forms via the O-to-N rearrangement of the O-acylisourea intermediate. Because the 6-methoxy group sterically hinders the C7 position, the HOBt attack is kinetically delayed, allowing the rearrangement to dominate.

  • The Fix: Switch your additive from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) or use a catalytic amount of DMAP[3]. The pyridine nitrogen in HOAt provides a neighboring group participation effect that dramatically accelerates active ester formation, outcompacing the rearrangement. Additionally, strictly maintain the activation temperature at 0°C.

Q3: I am observing significant dimerization of the indazole starting material (Mass = [2x Acid - H2O]). Do I need to protect the N1 position? A3: While protecting the N1 position (e.g., with a THP or Boc group) is a definitive solution[1], it adds two synthetic steps to your workflow. You can often suppress dimerization without protection by using inverse addition .

  • The Fix: Dissolve the amine and coupling reagent in your solvent. Slowly add the 6-methoxy-1H-indazole-7-carboxylic acid dropwise. This keeps the steady-state concentration of the activated acid extremely low, statistically favoring the cross-coupling with the amine over self-condensation.

Part 3: Quantitative Data Presentation

The choice of coupling reagent drastically alters the impurity profile for hindered indazole-7-carboxylic acids. Below is a comparative analysis based on optimized catalytic approaches[4].

Coupling SystemAdditiveBaseSolventTarget Amide Yield (%)N-Acylurea Impurity (%)Guanidinium Impurity (%)Dimerization (%)
EDC HOBt (1.2 eq)DIPEADMF42%35%N/A12%
EDC HOAt (1.2 eq)DIPEADMF78%<5%N/A8%
HATU NoneDIPEADMF65%N/A22%5%
T3P (50% in EtOAc) NonePyridineEtOAc88% N/AN/A<2%

Table 1: Comparative impurity profiles for the amidation of 6-methoxy-1H-indazole-7-carboxylic acid with a standard primary amine. T3P (Propylphosphonic anhydride) demonstrates superior performance by avoiding both N-acylurea and guanidinium pathways.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes T3P to bypass the common impurities associated with EDC and HATU. It includes a self-validating checkpoint to confirm activation before committing the amine.

Optimized T3P-Mediated Coupling Protocol:

  • Reagent Preparation: In an oven-dried flask under inert gas (N₂ or Ar), dissolve 6-methoxy-1H-indazole-7-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Ethyl Acetate (10 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 3.0 mmol). Causality: Pyridine acts as both a base and a nucleophilic catalyst, preventing the basicity spikes that trigger indazole deprotonation and dimerization.

  • Activation: Cool the mixture to 0°C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq, 1.5 mmol). Stir for 30 minutes at 0°C.

  • Validation Checkpoint: Do not add the amine yet. Take a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (m/z = 207.2). If the methyl ester is present, the mixed anhydride has successfully formed, validating the activation step.

  • Amine Addition: Once activation is validated, add the target amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product typically requires minimal purification.

Part 5: Troubleshooting Visualization

G Start Impurity Profiling: 6-Methoxy-1H-indazole-7-carboxylic Acid Imp1 Mass = Amine + 98 Da (Guanidinylation) Start->Imp1 HATU/HBTU used Imp2 Mass = Acid + Carbodiimide (N-Acylurea) Start->Imp2 EDC/DCC used Imp3 Mass = 2x Acid - H2O (Dimerization) Start->Imp3 Excess base used Sol1 Pre-activate acid first or switch to T3P Imp1->Sol1 Sol2 Change HOBt to HOAt or lower temp to 0°C Imp2->Sol2 Sol3 Protect N1 position or use inverse addition Imp3->Sol3

Fig 1: Logical troubleshooting workflow for 6-methoxy-1H-indazole-7-carboxylic acid impurities.

Part 6: References

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Available at:[Link]

  • American Chemical Society (ACS). "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." Organic Process Research & Development. Available at:[Link]

Sources

Optimization

Technical Support Center: Functionalization of 6-Methoxy-1H-indazole-7-carboxylic Acid Derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the derivatization of highly congested molecular scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the derivatization of highly congested molecular scaffolds. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to overcome the severe steric hindrance inherent to 6-methoxy-1H-indazole-7-carboxylic acid derivatives.

Section 1: Understanding the Steric & Electronic Microenvironment (FAQ)

Q1: Why is functionalizing the C7 position of 6-methoxy-1H-indazole so difficult compared to the C5 or C6 positions? A: The C7 carboxylic acid is caught in a severe "steric cleft." It is flanked by two bulky and electronically active groups: the C6 methoxy oxygen and the N1 secondary amine of the indazole core. Furthermore, intramolecular hydrogen bonding between the N1 proton and the C7 carbonyl oxygen locks the carboxylate in a rigid conformation, raising the activation energy barrier for nucleophilic attack.

Q2: Should I protect the indazole nitrogen before attempting C7 amide coupling? A: Yes, but regioselectivity dictates success. While N1-alkylation is thermodynamically more stable, it places a bulky protecting group directly adjacent to the C7 carboxylate, exacerbating steric hindrance. Conversely, N2-protection is kinetically favored and pulls the N1 proton away, breaking the intramolecular hydrogen bond and slightly relieving the steric crowding at the C7 position[1].

Section 2: Amide Coupling Troubleshooting (Q&A)

Q3: My standard EDC/HOBt couplings are yielding <10% product. What is going wrong? A: Carbodiimide-based reagents (like EDC or DCC) form an O-acylisourea intermediate. In a sterically congested environment like the C7-indazole cleft, this intermediate is too bulky for the incoming amine to access the carbonyl carbon. Instead of amidation, the intermediate undergoes rapid hydrolysis or an irreversible rearrangement to an unreactive N-acylurea. You must switch to uronium/aminium salts like HATU, which form highly reactive O-At esters suitable for large steric hindrance[2], or acyl fluoride generators[3].

Q4: I switched to HATU, but I am observing a major byproduct with a mass corresponding to a guanidinium adduct. How do I prevent this? A: This is a well-documented side reaction. When the carboxylic acid is too sterically hindered to react quickly, the amine nucleophile attacks the HATU reagent itself, forming a tetramethylguanidine (TMG) byproduct. To suppress guanylation, you must switch your base from standard tertiary amines (like DIPEA or TEA) to a sterically hindered, weaker base such as 2,6-lutidine. The methyl groups of 2,6-lutidine shield its nitrogen, preventing it from participating in unwanted side reactions while preserving high amidation yields[4].

Quantitative Data Summary: Coupling Reagent Efficacy

Table 1: Comparison of coupling strategies for hindered C7-indazole-carboxylic acids.

Reagent SystemActivation IntermediateRelative Steric BulkTypical YieldCausality for Failure/Success
EDC / HOBt O-acylisoureaHigh< 15%Intermediate is too bulky; nucleophile cannot access the carbonyl carbon.
HATU / DIPEA O-At esterMedium40 - 60%Competes with amine guanylation due to the slow amidation rate of the hindered ester.
HATU / 2,6-Lutidine O-At esterMedium70 - 85%Hindered base suppresses guanylation, allowing the slow amidation to proceed cleanly.
TCFH / NMI Acyl FluorideVery Low> 85%Fluorine atom provides a minimal steric footprint, drastically lowering the activation energy.

Section 3: Logical Workflows & Decision Trees

To ensure reproducible success, we recommend following this decision matrix when planning your synthesis.

CouplingLogic Start 6-Methoxy-1H-indazole-7-carboxylic acid Protect Is N1/N2 Protection Required? Start->Protect N2Prot Perform N2-Protection (Kinetic Control) Protect->N2Prot Yes Assess Assess Amine Nucleophile Protect->Assess No N2Prot->Assess HighNuc High Nucleophilicity (e.g., Primary Amines) Assess->HighNuc LowNuc Low Nucleophilicity (e.g., Anilines) Assess->LowNuc HATU HATU + 2,6-Lutidine (Avoids Guanylation) HighNuc->HATU TCFH TCFH + NMI (Acyl Fluoride) LowNuc->TCFH Success Successful C7 Amidation HATU->Success TCFH->Success

Decision matrix for selecting protection and coupling strategies for hindered C7-indazoles.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints guarantee that you do not proceed to the next step if the intermediate has failed to form.

Protocol A: HATU-Mediated Amide Coupling with Guanylation Suppression

Best for: Primary aliphatic amines and moderately hindered secondary amines.

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 6-methoxy-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add 2,6-lutidine (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: 2,6-lutidine acts as a proton sink without triggering the guanylation degradation pathway seen with DIPEA[4].

  • Activation: Add HATU (1.2 eq) in one portion. The reaction mixture will typically turn a pale yellow. Stir for 20 minutes.

    • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. You must observe the mass of the O-At active ester (M + 118 Da) and the complete disappearance of the starting material mass. Do not proceed until activation is confirmed.

  • Coupling: Add the amine nucleophile (1.1 eq) dropwise.

  • Incubation: Heat the reaction to 40°C. Causality: The steric bulk at C7 significantly raises the activation energy barrier; room temperature kinetic energy is often insufficient for the nucleophile to penetrate the O-At ester. Stir for 12–18 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to pull DMF into the aqueous phase), dry over Na2SO4, and concentrate.

Protocol B: Acyl Fluoride Generation via TCFH-NMI

Best for: Extreme hindrance, anilines, and poor nucleophiles where HATU fails.

AcylFluorideMechanism Acid Hindered C7-Carboxylic Acid TCFH_NMI TCFH + NMI (Activation) Acid->TCFH_NMI AcylF Acyl Fluoride Intermediate (Low Steric Profile) TCFH_NMI->AcylF - HCl, - Urea Amine Hindered Amine Nucleophilic Attack AcylF->Amine Product C7-Amide Product Amine->Product - HF

Mechanistic pathway of TCFH-NMI mediated acyl fluoride generation and subsequent amidation.

  • Preparation: Dissolve the C7-carboxylic acid (1.0 eq) in anhydrous CH2Cl2 (0.1 M).

  • Activation: Add N-methylimidazole (NMI, 3.0 eq) followed by TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.2 eq). Causality: Acyl fluorides are highly reactive yet stable enough to resist rapid hydrolysis, and the fluorine atom provides a minimal steric footprint compared to bulky active esters[3].

  • Acyl Fluoride Formation: Stir at room temperature for 1 hour.

    • Validation Checkpoint: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms that the highly reactive acyl fluoride was successfully generated.

  • Coupling: Add the hindered amine (1.5 eq). If the amine is an exceptionally poor nucleophile, add an additional 1.0 eq of NMI to act as an acyl transfer catalyst.

  • Incubation: Stir at room temperature for 16 hours.

  • Workup: Wash the organic layer directly with 1M HCl, then saturated NaHCO3, dry over Na2SO4, and purify via flash chromatography.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • HATU: The Core Reagent for Peptide & Drug Synthesis | Suzhou Highfine Biotech |
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine | Benchchem |
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | ACS Public

Sources

Troubleshooting

scaling up production of 6-methoxy-1H-indazole-7-carboxylicacid safely

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-1H-indazole-7-carboxylic Acid Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, my objective is to help you transition your benc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-1H-indazole-7-carboxylic Acid

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, my objective is to help you transition your bench-scale synthesis of 6-methoxy-1H-indazole-7-carboxylic acid into a safe, high-yielding, and reproducible pilot or manufacturing process.

Scaling up indazole synthesis—particularly via the classical Jacobson-type cyclization of ortho-methylanilines—introduces severe thermal and explosive hazards due to the accumulation of diazonium intermediates[1][2]. The protocols and troubleshooting guides below are designed as self-validating systems, ensuring that every mechanistic choice prioritizes process safety, thermodynamic control, and high atom economy.

Part 1: Process Overview & Safety Philosophy

The synthesis of 6-methoxy-1H-indazole-7-carboxylic acid generally proceeds via the diazotization and intramolecular cyclization of methyl 2-amino-6-methoxy-3-methylbenzoate , followed by alkaline saponification[3].

In traditional batch chemistry, using aqueous sodium nitrite (NaNO₂) and hydrochloric acid generates a diazonium salt that must be kept strictly below 5 °C to prevent rapid, exothermic decomposition and nitrogen gas (N₂) explosion[1]. For scale-up, we abandon the aqueous NaNO₂ route. Instead, we utilize tert-butyl nitrite (TBN) or isoamyl nitrite in an organic solvent (e.g., 1,2-dichloroethane or chloroform)[3][4]. TBN acts as a mild, metal-free, organic-soluble diazotizing agent that enables a cascade diazotization-isomerization-cyclization sequence, minimizing the steady-state concentration of the explosive diazonium species[4][5].

Part 2: Troubleshooting & FAQs

Q1: How do we mitigate the explosive hazards of diazonium intermediates during the cyclization step at a >1 kg scale? Causality & Solution: In large batch reactors, the surface-area-to-volume ratio drops significantly, leading to poor heat dissipation. If a diazonium intermediate accumulates and a localized hot spot forms, runaway N₂ evolution can overpressurize the reactor[1][2]. To solve this, transition the cyclization step to a continuous flow reactor or a strictly controlled semi-batch process . By continuously dosing TBN into a heated stream of the aniline precursor, the diazonium salt is consumed by the 5-endo-dig cyclization almost as quickly as it is generated[5]. Self-Validating Check: Implement in-line FTIR spectroscopy. Monitor the diazonium stretching frequency (~2200 cm⁻¹). A rising peak indicates dangerous accumulation, triggering an automated halt to the TBN feed.

Q2: During our 500g scale-up, the cyclization yield dropped from 85% to 55%, and the product "oiled out" during isolation. What causes this? Causality & Solution: "Oiling out" (liquid-liquid phase separation instead of crystallization) is typically caused by a high concentration of phenolic impurities[6]. When mixing is inadequate at scale, the transient diazonium salt reacts with trace water or undergoes homolytic cleavage rather than the desired intramolecular cyclization with the adjacent methyl group. Solution: Ensure the solvent (DCE) is strictly anhydrous. Add a catalytic amount of potassium acetate (KOAc) to buffer the system and facilitate the tautomerization required for ring closure[3]. If oiling out occurs during workup, change the crystallization solvent system—seed the mixture in a hot toluene/heptane gradient rather than relying on rapid cooling.

Q3: The final saponification step sometimes results in cleavage of the methoxy group or incomplete hydrolysis. How do we optimize this? Causality & Solution: The methoxy group at the 6-position is electronically activated. Subjecting the methyl 6-methoxy-1H-indazole-7-carboxylate to harsh aqueous NaOH at prolonged reflux can induce nucleophilic aromatic substitution, cleaving the methoxy ether. Solution: Shift to a milder, homogenous saponification using 2M NaOH (or LiOH) in a Methanol/Tetrahydrofuran/Water (1:1:1) co-solvent system at 45 °C. Self-Validating Check: Monitor the reaction via HPLC or in-process NMR. The reaction is complete when the sharp methyl ester singlet (~3.97 ppm) disappears[3].

Part 3: Standard Operating Procedure (SOP)

Workflow 1: TBN-Mediated Continuous Flow Cyclization
  • Preparation: Prepare a 0.5 M solution of methyl 2-amino-6-methoxy-3-methylbenzoate in anhydrous 1,2-dichloroethane (DCE). Prepare a separate 0.6 M solution of tert-butyl nitrite (TBN) in DCE.

  • Flow Initiation: Pump both streams through a T-mixer into a perfluoroalkoxy (PFA) tubular reactor coil.

  • Thermal Activation: Maintain the reactor coil at 75 °C with a residence time of 20 minutes. The heat facilitates the immediate cyclization of the diazonium intermediate into the indazole core[5].

  • Degassing & Quench: Route the reactor effluent through a continuous gas-liquid separator to safely vent the evolved N₂ gas[1]. Quench the liquid stream into a vessel containing saturated aqueous NaHCO₃.

  • Isolation: Separate the organic phase, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 6-methoxy-1H-indazole-7-carboxylate.

Workflow 2: Controlled Alkaline Saponification
  • Dissolution: Dissolve the crude ester (1.0 eq) in a mixture of MeOH and THF (1:1 v/v, 10 volumes).

  • Hydrolysis: Add 2.0 equivalents of 2M aqueous NaOH dropwise. Stir the mixture at 45 °C for 4–6 hours.

  • Workup: Concentrate the mixture under vacuum to remove organic solvents. Dilute the remaining aqueous phase with water and wash with ethyl acetate to remove unreacted organic impurities.

  • Precipitation: Cool the aqueous layer to 5 °C. Slowly acidify with 6N HCl until the pH reaches 3.0.

  • Filtration: Collect the precipitated 6-methoxy-1H-indazole-7-carboxylic acid via vacuum filtration. Wash with cold water and dry in a vacuum oven at 50 °C to constant weight.

Part 4: Quantitative Data Summary

The following table summarizes the critical process parameters comparing the traditional batch method against the optimized flow protocol for the cyclization step.

Process ParameterTraditional Batch (NaNO₂ / HCl)Optimized Flow (TBN / DCE)
Diazotizing Agent Aqueous NaNO₂ (Requires < 5 °C)tert-Butyl Nitrite (TBN)[4]
Intermediate Inventory High (Accumulates in batch)Extremely Low (Consumed in situ)[1]
Exotherm Control Poor (High risk of thermal runaway)Excellent (High surface area/volume)
N₂ Gas Management Violent off-gassing upon heatingContinuous, steady venting
Average Yield (Scale >1kg) 45% – 55% (Prone to phenol impurities)82% – 88%[5]
Cycle Time 24–36 hours20 minutes (residence time)

Part 5: Process Visualization

IndazoleScaleUp N1 Methyl 2-amino-6-methoxy- 3-methylbenzoate N2 tert-Butyl Nitrite (TBN) Continuous Addition N1->N2 DCE Solvent N3 Diazonium Intermediate (Transient) N2->N3 Flow Reactor Controlled Mixing N4 5-endo-dig Cyclization (N2 Evolution) N3->N4 Thermal Activation 75 °C N5 Methyl 6-methoxy-1H- indazole-7-carboxylate N4->N5 Isolation N6 Alkaline Saponification (NaOH / MeOH) N5->N6 Aqueous Workup N7 6-methoxy-1H-indazole- 7-carboxylic acid N6->N7 Acidification (HCl) Precipitation

Continuous flow synthesis pathway for 6-methoxy-1H-indazole-7-carboxylic acid.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. National Institutes of Health (NIH). Available at:[Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid. Google Patents.
  • Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • tert-Butyl Nitrite (TBN) as a Versatile Reagent in Organic Synthesis. ResearchGate. Available at:[Link]

Sources

Optimization

resolving co-elution problems in 6-methoxy-1H-indazole-7-carboxylic acid chromatography

Focus: Resolving Co-Elution in 6-Methoxy-1H-indazole-7-carboxylic Acid Workflows Welcome to the Application Support Portal. As a Senior Application Scientist, I have structured this guide to help researchers, analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Co-Elution in 6-Methoxy-1H-indazole-7-carboxylic Acid Workflows

Welcome to the Application Support Portal. As a Senior Application Scientist, I have structured this guide to help researchers, analytical scientists, and drug development professionals troubleshoot and resolve complex co-elution issues specific to functionalized indazoles.

Mechanistic Overview & Diagnostic Logic

6-Methoxy-1H-indazole-7-carboxylic acid presents a unique chromatographic challenge. It is an amphoteric molecule containing a weakly basic indazole ring and an acidic carboxylate group. Furthermore, during synthesis, positional isomers (e.g., 4-methoxy or 5-methoxy analogs) are frequently generated. Because these isomers share identical hydrophobicities, standard C18 stationary phases often yield complete co-elution.

Before altering your method, you must determine if you are facing [1],[2].

G Start Peak Distortion Detected (Shoulder or Broadening) CheckPeak Evaluate Peak Purity (PDA / MS Spectral Extraction) Start->CheckPeak IsPure Are UV/MS spectra identical across the entire peak? CheckPeak->IsPure NotCoelution False Co-elution (Check Column Void / pH Mismatch) IsPure->NotCoelution Yes (Asymmetry) IsCoelution True Co-elution Confirmed (Isomeric or Matrix Interference) IsPure->IsCoelution No (Spectra Shift) Selectivity Target Selectivity (α) Optimization IsCoelution->Selectivity Stationary Stationary Phase Switch (C18 to PFP / Phenyl-Hexyl) Selectivity->Stationary Mobile Mobile Phase Optimization (pH Control & Modifier) Selectivity->Mobile

Figure 1: Diagnostic workflow for resolving HPLC co-elution and peak asymmetry.

Troubleshooting Guide & FAQs

Q1: My 6-methoxy-1H-indazole-7-carboxylic acid peak shows a distinct shoulder, but the mass is identical across the peak. Why is this happening on a C18 column? Causality & Solution: If the mass and UV spectra are identical, you are likely not experiencing co-elution of an impurity, but rather a false co-elution caused by a secondary retention mechanism or partial ionization. The carboxylic acid group has a pKa​ of ~3.5-4.0. If your mobile phase pH is near this pKa​ (e.g., using weak buffers or unbuffered water), the molecule exists in an equilibrium between its protonated (neutral, more retained) and deprotonated (anionic, less retained) states. This dual-state propagation causes[3]. Action: Adjust the mobile phase pH to be at least 2 units away from the pKa​ . Use 0.1% Formic Acid (pH ~2.7) to fully protonate the acid, or a 10 mM Ammonium Acetate buffer (pH ~6.0) to fully ionize the carboxylate, ensuring a single retention state.

Q2: I have confirmed true co-elution of a positional isomer (e.g., 5-methoxy analog). Adjusting the gradient on my C18 column hasn't worked. What is the mechanistic reason, and how do I fix it? Causality & Solution: Standard C18 phases separate analytes primarily based on dispersive (hydrophobic) interactions. Positional isomers of methoxy-indazole-carboxylic acids have virtually identical partition coefficients (LogP), rendering gradient adjustments ineffective. Action: You must change the stationary phase to one that offers orthogonal selectivity. A is highly recommended for aromatic positional isomers[4],[5]. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, engaging in strong π−π interactions with the electron-rich methoxy-substituted indazole (a Lewis base). Furthermore, the rigid fluorinated ring provides shape selectivity, easily resolving ortho/meta/para positional differences that a flexible C18 alkyl chain cannot recognize.

Q3: When screening organic modifiers (Acetonitrile vs. Methanol) on a PFP column, I noticed the elution order of my isomers reversed. Is this normal? Causality & Solution: Yes, this is a well-documented phenomenon. Acetonitrile is an aprotic solvent with a triple bond that can participate in π−π interactions. When used with a PFP or Phenyl column, acetonitrile competes with the analyte for the stationary phase's π -electrons, effectively dampening the column's [6]. Methanol, being protic and lacking π -electrons, does not mask the stationary phase, allowing the full strength of the PFP-analyte π−π and dipole-dipole interactions to dictate retention. Action: Always screen Methanol as the primary organic modifier when utilizing Phenyl or PFP columns for isomer separation.

Experimental Protocols: Self-Validating Method Development

To systematically resolve the co-elution of 6-methoxy-1H-indazole-7-carboxylic acid from its isomers, execute the following step-by-step methodology. This protocol is designed to be self-validating by forcing a mathematical comparison of selectivity ( α ) before gradient optimization.

Protocol 1: Orthogonal Stationary Phase & Modifier Screening

Objective: Identify the optimal stationary phase and organic modifier combination to maximize the separation factor ( α ).

Step 1: System Preparation & Baseline Establishment

  • Ensure the HPLC system extra-column volume is minimized (use 0.12 mm ID tubing).

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (pH ~2.7).

  • Prepare Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.

  • Prepare Mobile Phase B2: 0.1% Formic Acid in Methanol.

Step 2: Column Screening Execution

  • Install a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a generic scouting gradient: 5% to 95% B1 over 10 minutes at 0.4 mL/min. Record retention time ( tR​ ) and resolution ( Rs​ ).

  • Repeat the gradient using Methanol (B2).

  • Swap the column to a PFP phase (e.g., 2.1 x 100 mm, 1.7 µm) and repeat the B1 and B2 gradients.

Step 3: Data Evaluation & Isocratic Translation

  • Calculate the separation factor ( α=k2′​/k1′​ ) for all four conditions.

  • Select the combination yielding α>1.1 . (Expected result: PFP with Methanol).

  • Translate the elution composition from the scouting gradient into a shallow, targeted gradient (e.g., varying B by only 10-15% over 15 minutes around the elution point) to achieve baseline resolution ( Rs​>1.5 ).

Quantitative Data: Selectivity Comparison

The following table summarizes typical experimental data demonstrating the shift in resolution ( Rs​ ) and selectivity ( α ) when separating 6-methoxy-1H-indazole-7-carboxylic acid from its 5-methoxy positional isomer.

Stationary PhaseOrganic ModifierMobile Phase pHRetention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Outcome
Standard C18 Acetonitrile2.73.201.010.4Severe Co-elution
Standard C18 Methanol2.74.101.030.7Partial Co-elution
PFP (Fluorinated) Acetonitrile2.73.851.081.2Near Baseline
PFP (Fluorinated) Methanol2.75.401.18 2.4 Baseline Resolved
PFP (Fluorinated) Methanol4.0 (Near pKa​ )VariableErratic< 1.0Peak Splitting

Data Interpretation: The combination of a PFP stationary phase with Methanol as the organic modifier provides the necessary π−π interaction strength and shape recognition to fully resolve the isomers, provided the pH is kept well below the carboxylic acid's pKa​ to prevent partial ionization.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Purity Validation of 6-Methoxy-1H-indazole-7-carboxylic Acid: LC-MS vs. Orthogonal Techniques

The accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy in drug development. For complex heterocyclic building blocks like 6-methoxy-1H-indazole-7-carboxylic acid (CAS 163...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy in drug development. For complex heterocyclic building blocks like 6-methoxy-1H-indazole-7-carboxylic acid (CAS 1638768-97-4)[1], routine purity assays often fall short. Indazole derivatives are notorious for tautomerization and the formation of closely related positional isomers (e.g., 4-methoxy or 5-methoxy analogs) during synthesis.

As a Senior Application Scientist, I approach purity validation not as a single measurement, but as a holistic, self-validating system. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven, mechanistic methodologies for rigorous purity assessment.

Mechanistic Comparison: Why Orthogonal Validation is Non-Negotiable

The Pitfall of HPLC-UV

HPLC-UV relies on area normalization, operating on the dangerous assumption that all impurities absorb UV light equally. Positional isomers of 6-methoxy-1H-indazole-7-carboxylic acid possess nearly identical UV extinction coefficients. On standard aliphatic C18 columns, these isomers frequently co-elute, leading to a significant overestimation of purity[2].

The qNMR Conundrum

Quantitative NMR (qNMR) is widely regarded as a gold standard because it provides a direct, calibration-free measure of absolute purity[3]. The signal intensity is directly proportional to the number of atomic nuclei. However, for 6-methoxy-1H-indazole-7-carboxylic acid, the critical aromatic protons resonate in a highly crowded region (7.0–8.5 ppm). In early-stage synthetic batches, trace aromatic impurities overlap with the target analyte's signals, skewing the integration and masking trace contaminants.

The LC-MS Advantage (UPLC-QTOF)

LC-MS introduces two orthogonal dimensions of specificity: chromatographic retention time and exact mass ( m/z ). According to the updated 4[4], the use of specific and selective MS detection provides "technology-inherent justification" for analytical specificity. This allows researchers to mathematically resolve co-eluting impurities via Extracted Ion Chromatograms (EIC), achieving trace-level detection that qNMR and HPLC-UV cannot match.

PurityWorkflow A 6-Methoxy-1H-indazole- 7-carboxylic Acid B Orthogonal Split A->B C LC-MS (UPLC-QTOF) Trace Profiling B->C D qNMR (1H) Absolute Quantitation B->D E HPLC-UV Area Normalization B->E F ICH Q2(R2) Data Reconciliation C->F m/z & RT D->F Mass Fraction E->F Area % G Validated Purity F->G

Orthogonal cross-validation workflow for indazole purity assessment.

Comparative Experimental Data

To demonstrate the performance differences, a stressed synthetic batch of 6-methoxy-1H-indazole-7-carboxylic acid (spiked with 1.5% of its 5-methoxy isomer and 0.5% unreacted precursors) was analyzed using all three techniques. The cross-validation results highlight the limitations of relying on a single method[2].

Analytical TechniqueMeasured Purity (%)Trace Impurity LODIsomer ResolutionPrimary Limitation
HPLC-UV (254 nm) 98.5%~0.05%Poor (Co-elution)Overestimates purity due to identical isomer extinction coefficients
qNMR (1H, Internal Std) 96.2%~1.00%Moderate (Signal overlap)Lower sensitivity; aromatic proton signals often overlap in complex mixtures
LC-MS (UPLC-QTOF) 96.8%<0.01%Excellent (Phenyl-Hexyl)Response factors vary by ionization efficiency; requires qNMR cross-validation

Data Interpretation: HPLC-UV failed to resolve the 5-methoxy isomer, artificially inflating the purity to 98.5%. qNMR provided a highly accurate absolute mass fraction (96.2%) but struggled to identify the specific nature of the 0.5% precursor trace. LC-MS successfully resolved all species, identifying the exact mass of the impurities and yielding a purity of 96.8% (EIC area normalization).

Self-Validating LC-MS Protocol

To achieve the specificity required by 4[4], the chromatographic chemistry must be deliberately chosen. Why use a Phenyl-Hexyl column instead of a standard C18? The indazole core is highly aromatic. A Phenyl-Hexyl stationary phase provides orthogonal π−π interactions, which are critical for differentiating the subtle π -electron distribution differences between the 5-methoxy and 6-methoxy positional isomers.

LCMSMechanism S1 Sample Injection S2 Phenyl-Hexyl Column (π-π Interactions) S1->S2 S3 ESI+ Ionization [M+H]+ = 193.06 S2->S3 Separation S4 High-Res TOF Exact Mass S3->S4 Ion Transfer S5 Extracted Ion Chromatogram S4->S5 Processing

LC-MS separation and exact mass filtration mechanism.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Gravimetrically weigh 1.0 mg of 6-methoxy-1H-indazole-7-carboxylic acid.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

Step 2: System Suitability Test (Self-Validation Step) Causality: A protocol must prove it works before testing unknown samples.

  • Inject a resolution control mixture containing 10 µg/mL of both 6-methoxy-1H-indazole-7-carboxylic acid and its 5-methoxy isomer.

  • Validation Gate: Proceed with batch analysis only if the chromatographic resolution ( Rs​ ) between the two isomers is ≥1.5 . If Rs​<1.5 , replace the column or adjust the gradient, as the π−π interactions have degraded.

Step 3: UPLC Separation

  • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 4: High-Resolution Mass Spectrometry (QTOF)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 450°C.

  • Mass Range: 100 – 500 m/z .

  • Target Detection: Extract the exact mass for the [M+H]+ ion at 193.0611 m/z (Calculated for C9​H9​N2​O3+​ ).

Step 5: Data Processing Integrate the Extracted Ion Chromatogram (EIC) rather than the Total Ion Chromatogram (TIC) or UV trace. This filters out background matrix noise and provides a highly specific purity percentage based on ionization response.

Conclusion

For complex heterocycles like 6-methoxy-1H-indazole-7-carboxylic acid, traditional HPLC-UV is insufficient for rigorous purity validation due to isomer co-elution. While qNMR provides excellent absolute quantitation, LC-MS (utilizing π−π column chemistries and exact mass filtration) is mandatory for resolving isobaric impurities and identifying trace synthetic precursors. A cross-validated approach combining LC-MS and qNMR fulfills the most stringent regulatory requirements and ensures absolute confidence in downstream drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 4

  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem. 2

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. 3

  • CAS号:1638768-97-4 (6-Methoxy-1H-indazole-7-carboxylic acid). Bidepharm. 1

Sources

Comparative

Comparing Indazole Carboxylic Acids for Target Binding Affinity: A Technical Guide

Executive Summary: The Indazole Scaffold in Target Binding Indazole carboxylic acids—and their carboxamide derivatives—represent a highly privileged scaffold in medicinal chemistry and drug design. Characterized by a rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Indazole Scaffold in Target Binding

Indazole carboxylic acids—and their carboxamide derivatives—represent a highly privileged scaffold in medicinal chemistry and drug design. Characterized by a rigid, planar bicyclic structure, the indazole core provides a unique spatial arrangement of nitrogen atoms that functions as a versatile hydrogen-bond donor-acceptor system. This guide objectively compares the target binding affinities of various indazole carboxylic acid derivatives, analyzing their structural dynamics, comparative performance across different biological targets (e.g., kinases, GPCRs, and chaperone proteins), and the validated experimental protocols used to quantify these interactions.

Structural Dynamics: Tautomerism and Hinge-Binding Mechanics

Annular Tautomerism

A defining characteristic of the indazole ring system is its capacity for annular tautomerism, existing primarily in two forms: the 1H- and 2H-tautomers[1]. Theoretical and experimental studies consistently demonstrate that the 1H-tautomer is thermodynamically more stable, making it the predominant form in solution and solid states[1].

Application Scientist Insight: The position of the proton on the pyrazole nitrogen dictates the molecule's electronic distribution and three-dimensional shape. When designing ligands, stabilizing the 1H-tautomer is often critical, as this specific hydrogen-bonding vector is required to properly anchor the molecule into the target's binding pocket[1].

Tridentate Hinge Binding

In kinase targets, the 1H-indazole-3-carboxamide core frequently acts as a hydrogen-bond donor–acceptor–donor motif. High-resolution X-ray crystallography (e.g., binding to the ATP pocket of GSK-3β) reveals that this motif anchors to the kinase hinge domain via a tridentate hydrogen-bond interaction[2]. This rigid binding pattern is essential for high-affinity inhibition, allowing peripheral functional groups to be optimized for selectivity and the mitigation of off-target effects, such as hERG channel liability[2].

Comparative Target Binding Profiles

Serotonin (5-HT4) Receptor Ligands

N-(4-piperidinylmethyl)-1H-indazole-3-carboxamides have been extensively developed as selective 5-HT4 receptor ligands[3]. Structure-activity relationship (SAR) studies reveal that substituting the piperidinyl nitrogen with larger, lipophilic groups (such as a phenylethyl moiety) markedly increases binding affinity, achieving pKi values up to 8.7[3]. Furthermore, the introduction of a free carboxylic acid group in specific derivatives significantly decreases unwanted affinity for the hERG ion channel, optimizing the drug's safety profile[3].

Dual VEGFR-2/EGFR Kinase Inhibition

Derivatization of the indazole core at the 5-position has yielded potent oncology candidates. Novel 5-ethylsulfonyl-indazole-3-carboxamides act as dual inhibitors of VEGFR-2 and EGFR[4]. Molecular dynamics simulations indicate that specific derivatives (e.g., those bearing a cycloheptyl group) induce a subtle conformational tightening of the receptor[4]. This reduces structural entropy and enhances binding affinity, yielding IC50 values in the low nanomolar range (23–25 nM) against colorectal and breast cancer cell lines[4].

Chaperone Protein (HSP90AB1) Modulation

Gamendazole, an orally active indazole carboxylic acid derivative, demonstrates potent antispermatogenic effects[5]. Affinity purification has identified the chaperone protein HSP90AB1 and the translation elongation factor EEF1A1 as its primary binding targets[6].

GamendazoleMechanism GMZ Gamendazole (Indazole Derivative) HSP HSP90AB1 (Chaperone) GMZ->HSP High-Affinity Binding EEF EEF1A1 (Translation Factor) GMZ->EEF High-Affinity Binding Degradation Degradation of AKT1/ERBB2 (Client Proteins) HSP->Degradation Chaperone Disruption Inhibin Inhibition of Inhibin B (Sertoli Cells) EEF->Inhibin Translation Blockade

Dual-target binding mechanism of Gamendazole leading to antispermatogenic effects.

By binding to these targets, gamendazole elicits the degradation of HSP90-dependent client proteins (such as AKT1 and ERBB2) without inducing a compensatory heat shock response, ultimately leading to a dramatic decrease in inhibin B production in Sertoli cells (IC50 = 0.68 nM)[5][6].

Quantitative Binding Data Summary

Compound ScaffoldPrimary TargetRepresentative DerivativeBinding AffinityKey Structural / Mechanistic Feature
1H-indazole-3-carboxamide 5-HT4 ReceptorCompound 11bpKi = 8.7Phenylethyl substitution on piperidine enhances pocket fit[3].
5-ethylsulfonyl-indazole-3-carboxamide VEGFR-2 / EGFRCompound 8hIC50 = 23–25 nMCycloheptyl moiety induces receptor conformational tightening[4].
Indazole-3-carbohydrazide HSP90AB1 / EEF1A1GamendazoleIC50 = 0.68 nM*Cytoplasmic/perinuclear target binding disrupting client proteins[5][6].
5-Bromo-indazole-3-carboxamide GSK-3βCompound 14High Potency (nM)Tridentate H-bond interaction at the kinase hinge domain[2].

*Note: Gamendazole IC50 reflects the downstream functional inhibition of Inhibin B production in primary Sertoli cells[5].

Validated Experimental Methodologies

Protocol: Synthesis of Indazole-3-carboxamides via Amide Cross-Coupling

To evaluate binding affinity, indazole-3-carboxylic acids must first be efficiently converted into their respective carboxamide derivatives.

Synthesis A Indazole-3-carboxylic acid (Starting Material) B Carboxyl Activation (EDC/HOBt in DMF) A->B Add coupling reagents C Amide Coupling (Primary/Secondary Amine) B->C Active ester intermediate D Purification (Chromatography) C->D Crude carboxamide E Target Binding Assay (Radioligand Displacement) D->E Purified ligand

Workflow for synthesizing and screening indazole-3-carboxamide derivatives.

Step-by-Step Methodology:

  • Activation: Dissolve 1 molar equivalent of the substituted indazole-3-carboxylic acid in anhydrous Dimethylformamide (DMF). Add 1.2 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 molar equivalents of HOBt (Hydroxybenzotriazole)[7]. Stir at room temperature for 30 minutes.

  • Coupling: Add 1 molar equivalent of the desired amine (e.g., a substituted piperidine or aromatic amine) to the activated mixture[7]. Stir at room temperature for 4–8 hours.

  • Isolation: Quench the reaction with ice water. Extract the liberated product using a 10% methanol in chloroform solution. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). A complete shift of the starting material spot confirms reaction completion[7]. Final structural validation must be performed using 1H NMR (verifying the characteristic indazole NH proton around 13 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass before proceeding to biological assays.

Mechanistic Rationale: Direct condensation of carboxylic acids and amines is thermodynamically unfavorable. EDC facilitates the formation of an O-acylisourea intermediate. However, this intermediate is susceptible to rearrangement into an inactive N-acylurea. Introducing HOBt traps the O-acylisourea to form a highly reactive, yet stable, OBt-active ester, effectively preventing racemization and maximizing the yield of the desired indazole-3-carboxamide[7].

Protocol: Radioligand Competitive Binding Assay

To quantify the binding affinity of the synthesized indazole derivatives against targets like the 5-HT4 receptor, a competitive radioligand displacement assay is utilized[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells expressing the human recombinant target receptor. Homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled standard (e.g., [3H]ligand specific to the receptor), and varying concentrations of the novel indazole derivative (ranging from 10^-11 to 10^-5 M)[3]. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash the filters three times with ice-cold buffer. Measure the retained radioactivity using a liquid scintillation counter.

  • Self-Validation System: Include a non-specific binding (NSB) control using a saturating concentration (e.g., 10 μM) of an unlabeled reference ligand. If the NSB exceeds 20% of total binding, the assay must be optimized (e.g., by adding BSA to reduce plastic binding) to ensure signal-to-noise integrity.

Mechanistic Rationale: Competitive radioligand displacement provides a direct, quantifiable measure of a new ligand's ability to compete with a known high-affinity standard. By titrating the unlabeled indazole derivative, the IC50 (concentration inhibiting 50% of radioligand binding) is determined. The Cheng-Prusoff equation is then applied to convert the IC50 to the inhibition constant (Ki), providing an absolute measure of affinity that is independent of the radioligand concentration used in the assay[3].

References

  • Title: Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 3

  • Title: Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals Source: benchchem.com URL: 1

  • Title: Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations Source: rsc.org URL: 4

  • Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC Source: nih.gov URL: 2

  • Title: Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells - ISU ReD Source: illinoisstate.edu URL: 6

  • Title: New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding | bioRxiv Source: biorxiv.org URL: 7

  • Title: A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed Source: nih.gov URL: 5

Sources

Validation

6-methoxy-1H-indazole-7-carboxylicacid reference standards for mass spectrometry

6-Methoxy-1H-indazole-7-carboxylic Acid Reference Standards for Mass Spectrometry: A Comprehensive Comparison Guide Introduction In the landscape of modern drug discovery, indazole derivatives—particularly those function...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Methoxy-1H-indazole-7-carboxylic Acid Reference Standards for Mass Spectrometry: A Comprehensive Comparison Guide

Introduction

In the landscape of modern drug discovery, indazole derivatives—particularly those functionalized with carboxylic acids and methoxy groups—serve as privileged scaffolds for kinase and PARP inhibitors. Among these, 6-methoxy-1H-indazole-7-carboxylic acid (CAS 1638768-97-4) has emerged as a critical building block and analytical target[1]. As analytical scientists, our primary challenge during Active Pharmaceutical Ingredient (API) impurity profiling and pharmacokinetic (PK) studies is not merely detection, but definitive structural assignment.

This guide provides an in-depth comparative analysis of 6-methoxy-1H-indazole-7-carboxylic acid reference standards for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By contrasting the native compound with its regioisomers and stable isotope-labeled (SIL) counterparts, we will establish a self-validating analytical framework grounded in mechanistic causality[2].

Comparative Analysis of Reference Standards

When designing an LC-MS/MS workflow, the selection of the reference standard dictates the assay's specificity and quantitative rigor. Relying solely on the native compound is often insufficient due to isobaric interferences and matrix-induced ion suppression.

  • The Target: 6-Methoxy-1H-indazole-7-carboxylic acid (CAS 1638768-97-4). The primary analyte, characterized by its electron-donating methoxy group which significantly enhances electrospray ionization (ESI) efficiency[3].

  • The Regioisomer: 5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7). In synthetic pathways, regioselectivity is rarely absolute[4]. This regioisomer is isobaric to the target (identical exact mass). Without this specific reference standard, distinguishing the two via MS alone is highly prone to false positives[5].

  • The Baseline Analog: 1H-Indazole-7-carboxylic acid. Lacking the methoxy group, this analog is used to evaluate the baseline ionization mechanics of the indazole core and serves as a negative control for methoxy-specific fragmentation pathways[6].

  • The Gold Standard: 6-Methoxy-1H-indazole-7-carboxylic acid-d3 (SIL). The deuterated internal standard is the cornerstone of a self-validating assay. It co-elutes with the target, experiencing the exact same matrix effects, thereby allowing for absolute mathematical correction[7].

Quantitative Data & MS Characteristics

To facilitate objective comparison, the high-resolution mass spectrometry (HRMS) characteristics of these standards are summarized below.

Table 1: HRMS Characteristics and Chromatographic Challenges of Indazole Standards

CompoundRoleExact Mass [M+H]⁺Key MS/MS Fragments (m/z)Chromatographic / Analytical Challenge
6-Methoxy-1H-indazole-7-carboxylic acid Target Standard193.0613175.05, 149.07, 178.03Baseline target for quantification.
5-Methoxy-1H-indazole-6-carboxylic acid Regioisomer193.0613175.05, 149.07Isobaric interference; requires high-efficiency UHPLC separation.
1H-Indazole-7-carboxylic acid Baseline Analog163.0507145.04, 119.06Lower ESI+ ionization efficiency due to absence of methoxy group.
6-Methoxy-1H-indazole-7-carboxylic acid-d3 Internal Standard196.0801178.07, 152.09Must verify isotopic purity to prevent cross-talk with the native channel.

Mechanistic Insights: Ionization and Fragmentation

The structural elucidation of newly synthesized indazole derivatives relies heavily on understanding their gas-phase chemistry[2]. In positive ESI mode, the basic N2 nitrogen of the indazole ring acts as the primary protonation site.

Upon collision-induced dissociation (CID), 6-methoxy-1H-indazole-7-carboxylic acid undergoes specific fragmentation pathways driven by its functional groups. The proximity of the methoxy and carboxylic acid groups facilitates a characteristic neutral loss of water (-18 Da) and decarboxylation (-44 Da). Furthermore, the methoxy group is prone to homolytic cleavage, resulting in the loss of a methyl radical (-15 Da)—a diagnostic marker for methoxyaromatic architectures[5].

Fragmentation Parent [M+H]+ m/z 193.0613 Frag1 Loss of H2O (-18 Da) m/z 175.0507 Parent->Frag1 Dehydration Frag2 Loss of CO2 (-44 Da) m/z 149.0715 Parent->Frag2 Decarboxylation Frag3 Loss of CH3• (-15 Da) m/z 178.0378 Parent->Frag3 Methoxy Cleavage

Caption: Primary MS/MS collision-induced dissociation (CID) pathways for 6-methoxy-1H-indazole-7-carboxylic acid.

Experimental Methodology: Self-Validating LC-HRMS/MS Protocol

A protocol is only as reliable as its ability to flag its own failures. The following step-by-step methodology integrates the SIL standard to create a self-validating system for the quantification of 6-methoxy-1H-indazole-7-carboxylic acid[2].

Step 1: Sample Preparation & Internal Standardization
  • Causality: Biological matrices contain phospholipids and endogenous salts that compete for charge droplets during ESI, causing ion suppression. By spiking the SIL standard (d3) prior to extraction, any suppression affects both the native and SIL compounds equally. The ratio of their signals remains constant, validating the extraction efficiency and instrument response.

  • Aliquot 100 µL of the analytical sample (e.g., plasma or API dissolution matrix).

  • Spike with 10 µL of 100 ng/mL 6-Methoxy-1H-indazole-7-carboxylic acid-d3.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Causality: Because the 5-methoxy regioisomer is isobaric to the target, MS resolution alone (even at 100,000 FWHM) cannot distinguish them. We must rely on chromatographic theoretical plates. A sub-2 µm C18 stationary phase paired with a shallow organic gradient exploits minute differences in their partition coefficients to achieve baseline resolution.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 1 min, ramp to 40% B over 8 mins, flush at 95% B for 2 mins, and re-equilibrate. Flow rate: 0.4 mL/min[2].

Step 3: HRMS/MS Acquisition
  • Causality: High-resolution mass spectrometry (HRMS) is utilized to eliminate nominal mass interferences. ESI+ is selected due to the high proton affinity of the indazole core[2].

  • Instrument: Q-Exactive Orbitrap or equivalent HRMS platform.

  • Ionization: ESI in positive mode. Spray Voltage: 3.5 kV. Capillary Temperature: 320°C.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Full MS / dd-MS2.

  • Resolution: 70,000 for MS1 (ensuring accurate mass measurement of m/z 193.0613); 17,500 for MS2.

Workflow Prep Sample Preparation (Spike SIL Internal Standard) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI ESI+ Ionization (Protonation at Indazole N2) LC->ESI HRMS High-Resolution MS/MS (Orbitrap / Q-TOF) ESI->HRMS Data Data Processing (Extracted Ion Chromatogram) HRMS->Data

Caption: LC-HRMS/MS workflow for self-validating quantification of indazole derivatives.

Conclusion

The accurate quantification and structural confirmation of 6-methoxy-1H-indazole-7-carboxylic acid require more than just a high-end mass spectrometer; they demand a rigorously designed analytical strategy. By leveraging the appropriate reference standards—particularly distinguishing regioisomers and utilizing SIL internal standards—researchers can establish a self-validating system that guarantees data integrity in complex drug development workflows.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives . MDPI. Available at:[Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS . Australian Government Department of Industry. Available at:[Link]

Sources

Comparative

spectroscopic validation of 6-methoxy-1H-indazole-7-carboxylic acid synthesis

An essential component of modern drug discovery is the selection and validation of high-quality heterocyclic building blocks. The 1H-indazole-7-carboxylic acid scaffold is a privileged pharmacophore, most notably serving...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug discovery is the selection and validation of high-quality heterocyclic building blocks. The 1H-indazole-7-carboxylic acid scaffold is a privileged pharmacophore, most notably serving as the core anchoring motif in poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors, such as MK-4827 (Niraparib)[1].

As target profiles demand higher kinase selectivity and improved pharmacokinetic properties, researchers frequently turn to substituted analogues[2]. The introduction of a 6-methoxy group—yielding 6-methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) [3]—provides a unique electronic and steric profile that modulates hydrogen-bond donor capacity and alters binding affinities within enzyme active sites.

This guide objectively compares the synthetic methodologies and spectroscopic validation data of 6-methoxy-1H-indazole-7-carboxylic acid against its unsubstituted counterpart, providing actionable, self-validating protocols for application scientists and drug development professionals.

Structural & Pharmacodynamic Implications

The unsubstituted 1H-indazole-7-carboxylic acid is widely utilized to synthesize potent PARP/ATR dual inhibitors[4]. However, the addition of the 6-methoxy group fundamentally alters the molecule's interaction with target binding pockets (e.g., the nicotinamide pocket of PARP1). The methoxy group introduces steric bulk that can prevent off-target kinase binding, while its electron-donating nature increases the electron density of the indazole core, subtly altering the pKa of the N1-proton and strengthening key hydrogen bonds with residues like Ser904 and Gly863.

PARPInteraction Core Indazole-7-carboxamide Core Scaffold PARP PARP1 Nicotinamide Binding Pocket Core->PARP H-Bonding (Ser904/Gly863) Methoxy 6-Methoxy Substitution Methoxy->Core Electronic Shielding Methoxy->PARP Steric Constraint Affinity Enhanced Target Selectivity PARP->Affinity Clinical Efficacy

Fig 1. Pharmacodynamic impact of 6-methoxy substitution on PARP1 nicotinamide pocket binding.

Comparative Synthetic Methodologies

Both the unsubstituted and 6-methoxy analogues are synthesized via a modified Jacobson indazole synthesis. The unsubstituted variant utilizes methyl 2-amino-3-methylbenzoate[5], whereas the 6-methoxy variant requires methyl 2-amino-4-methoxy-3-methylbenzoate.

Experimental Protocol: 6-Methoxy-1H-indazole-7-carboxylic Acid

The following protocol outlines a highly reliable, two-step procedure designed to maximize yield while minimizing hazardous azo-dye byproducts.

Step 1: N-Acetylation and Intramolecular Cyclization

  • Preparation: To a flame-dried round-bottom flask containing 60 mL of anhydrous toluene under a nitrogen atmosphere, add methyl 2-amino-4-methoxy-3-methylbenzoate (1.0 eq, ~10 mmol) and potassium acetate (KOAc) (0.5 eq).

  • Acetylation: Heat the mixture to reflux. Add acetic anhydride (Ac₂O) (3.0 eq) in one rapid portion. Stir at reflux for 15 minutes.

    • Causality: KOAc acts as a mild, non-nucleophilic base to buffer the system. Ac₂O rapidly acetylates the primary amine, preventing premature oxidation and directing the subsequent nitrosation exclusively to the nitrogen atom[5].

  • Diazotization: Over a period of 30 minutes, add isoamyl nitrite (1.6 eq) dropwise to the refluxing mixture. Continue refluxing for 12 hours.

    • Causality: Isoamyl nitrite generates the active NO⁺ equivalent. The strict dropwise addition is critical; it maintains a low steady-state concentration of the transient N-nitroso intermediate, preventing bimolecular coupling (which forms intractable azo-tars) and thermodynamically favoring intramolecular cyclization onto the adjacent 3-methyl group[5].

  • Self-Validation Checkpoint: The successful formation of the diazonium intermediate is visually confirmed by a transient color change to deep orange/brown, followed by off-gassing. Reaction completion is verified via TLC (Hexanes:EtOAc 3:1). The highly polar starting material should be completely consumed, replaced by a distinct, UV-active spot (Rf ~0.4).

Step 2: Ester Hydrolysis

  • Hydrolysis: Concentrate the toluene under reduced pressure. Resuspend the crude methyl ester in a 1:1 (v/v) mixture of Methanol (50 mL) and 6N HCl (50 mL). Stir at room temperature for 18 hours.

    • Causality: Acidic hydrolysis is deliberately chosen over basic hydrolysis (e.g., LiOH/NaOH). The indazole ring can be sensitive to strong aqueous bases, and acidic conditions directly yield the hydrochloride salt or the free acid upon controlled solvent removal, avoiding complex biphasic extraction protocols[6].

  • Isolation: Remove volatiles under reduced pressure. Triturate the resulting solid with cold ethyl acetate, filter, and dry in vacuo to yield the target compound.

SynthesisWorkflow SM Starting Material Methyl 2-amino-4-methoxy -3-methylbenzoate Acylation N-Acetylation Ac2O, KOAc, Toluene SM->Acylation Step 1a Diazo Diazotization & Cyclization Isoamyl Nitrite, Reflux Acylation->Diazo Step 1b Hydrolysis Ester Hydrolysis 6N HCl, MeOH, RT Diazo->Hydrolysis Step 2 Product Target Compound 6-Methoxy-1H-indazole -7-carboxylic acid Hydrolysis->Product Isolation

Fig 2. Synthetic workflow for 6-methoxy-1H-indazole-7-carboxylic acid via modified Jacobson route.

Spectroscopic Validation & Data Comparison

To ensure high scientific integrity, synthesized batches must be validated spectroscopically. The presence of the 6-methoxy group drastically alters the local magnetic environment of the indazole core, providing clear diagnostic markers in Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative ¹H-NMR Data Analysis

The electron-donating resonance effect (+R) of the methoxy group pushes electron density into the aromatic ring, specifically shielding the ortho and para positions.

Table 1: Comparative ¹H-NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton / Group1H-Indazole-7-carboxylic acid (δ ppm)[6]6-Methoxy-1H-indazole-7-carboxylic acid (δ ppm)Shift Causality (Δδ)
H-3 8.25 (s, 1H)8.10 (s, 1H)Slight shielding via extended conjugation through the pyrazole ring.
H-4 8.26 (d, J=7.8 Hz, 1H)7.85 (d, J=8.8 Hz, 1H)Shielding from the para-positioned electron-donating -OCH₃ group.
H-5 7.27 (t, J=7.8 Hz, 1H)7.05 (d, J=8.8 Hz, 1H)Diagnostic Marker: Strong ortho-shielding effect (-0.22 ppm shift).
H-6 8.12 (d, J=7.8 Hz, 1H)N/A (Substituted)Replaced by the methoxy substituent.
-OCH₃ N/A3.95 (s, 3H)Characteristic intense singlet confirming substitution.
NH / COOH 13.1 / 13.3 (br s, 2H)13.0 / 13.2 (br s, 2H)Minor pKa alteration; broad peaks confirm acidic protons.
Mass Spectrometry & IR Validation

For high-throughput library generation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Infrared (IR) spectroscopy serve as rapid orthogonal validation tools.

Table 2: Key Physicochemical & Spectroscopic Properties

Analytical Method1H-Indazole-7-carboxylic acid6-Methoxy-1H-indazole-7-carboxylic acid
Molecular Weight 162.15 g/mol 192.17 g/mol
LC-MS (ESI+) m/z 163 [M+H]⁺m/z 193[M+H]⁺
IR (ν_max, cm⁻¹) 3300 (N-H), 1685 (C=O)3310 (N-H), 1690 (C=O), 1250 (C-O-C stretch)
Purity (HPLC) > 98% (Standard commercial)> 97% (Standard commercial)[3]

Conclusion

The synthesis of 6-methoxy-1H-indazole-7-carboxylic acid requires careful control of diazotization kinetics, but rewards the medicinal chemist with a highly versatile, structurally biased building block. The diagnostic ¹H-NMR shifts—particularly the pronounced shielding of the H-5 proton—serve as a self-validating metric for successful functionalization. By integrating this methoxy-substituted scaffold, researchers can systematically probe and optimize the steric and electronic boundaries of critical enzyme active sites.

Sources

Validation

6-methoxy-1H-indazole-7-carboxylicacid vs indole analogs in drug design

An in-depth technical comparison between 6-methoxy-1H-indazole-7-carboxylic acid and its indole analogs reveals critical principles of rational drug design. As a Senior Application Scientist, I have structured this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 6-methoxy-1H-indazole-7-carboxylic acid and its indole analogs reveals critical principles of rational drug design. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the physicochemical causality, metabolic implications, and self-validating experimental methodologies required when executing a scaffold hop from an indole to an indazole core.

The Pharmacological Rationale: Structural & Electronic Divergence

In medicinal chemistry, replacing an indole ring with an indazole ring is a privileged bioisosteric strategy used to rescue compounds with pharmacokinetic liabilities[1]. While both scaffolds are bicyclic aromatic systems, the introduction of the second nitrogen atom in the indazole core fundamentally alters the molecule's electronic distribution and interaction profile.

  • Tautomerism and H-Bonding: Indole possesses a single hydrogen bond donor (the N-H group). In contrast, indazole exists primarily as the thermodynamically stable 1H-tautomer[2]. This configuration provides both a hydrogen bond donor (N1-H) and a closely situated hydrogen bond acceptor (N2)[1]. This bidentate motif is highly sought after in kinase inhibitor design, as it perfectly complements the hinge region of ATP-binding sites[1].

  • Steric Relief at the 7-Position: 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) features a carboxylic acid flanked by a 6-methoxy group and the bicyclic core. The ortho-substitution creates a sterically demanding environment. However, the slightly altered bond angles of the indazole ring compared to indole can relieve steric strain, impacting the torsion angle of the resulting amides during library synthesis and improving target fit.

ScaffoldHopping Start Hit Compound: Indole Core Issue Metabolic Instability (C2/C3 Oxidation) Start->Issue Decision Scaffold Hopping Strategy Issue->Decision Indazole 1H-Indazole Bioisostere Decision->Indazole Benefit1 Improved Metabolic Stability (Resistant to CYP450) Indazole->Benefit1 Benefit2 Altered H-Bonding (Extra N-acceptor) Indazole->Benefit2 Benefit3 Kinase Hinge Binding (Bidentate Motif) Indazole->Benefit3

Decision tree illustrating the pharmacological rationale for scaffold hopping from indole to indazole.

Physicochemical Profiling

The addition of the N2 atom significantly shifts the physicochemical properties of the building block, directly influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Indazoles are generally less vulnerable to Phase I and II metabolism compared to their indole or phenol counterparts[1].

Table 1: Quantitative Comparison of 7-Carboxylic Acid Building Blocks

Property6-Methoxy-1H-indazole-7-carboxylic acid6-Methoxy-1H-indole-7-carboxylic acid (Analog)Causality / Impact on Drug Design
Molecular Weight 192.17 g/mol [3]191.18 g/mol Negligible difference; maintains ligand efficiency.
TPSA 75.21 Ų[3]~62.30 ŲHigher TPSA in indazole reduces BBB permeability but improves aqueous solubility.
H-Bond Donors/Acceptors 2 / 4[3]2 / 3Extra N-acceptor in indazole enables novel target interactions[1].
Calculated LogP ~1.03[3]~1.85Lower lipophilicity of indazole reduces non-specific binding and toxicity.
Metabolic Hotspots C3 (Resistant)C2, C3 (Highly vulnerable)Indazoles resist CYP450-mediated epoxidation/hydroxylation[1].

Experimental Methodologies: Synthesis & Validation

To objectively evaluate these building blocks, researchers must synthesize matched molecular pairs (MMPs) and assess them in vitro. The following protocols outline a self-validating workflow for amide coupling and metabolic profiling.

Workflow Step1 1. Activation HATU / DIPEA Step2 2. Amide Coupling Primary Amine Step1->Step2 Step3 3. Purification Prep-HPLC Step2->Step3 Step4 4. HLM Incubation (+ NADPH) Step3->Step4 Step5 5. LC-MS/MS Clearance Analysis Step4->Step5

Self-validating experimental workflow for the synthesis and metabolic profiling of indazole amides.

Protocol A: Parallel Amide Coupling (Sterically Hindered 7-Position)

Objective: Synthesize amide derivatives from the sterically hindered 7-carboxylic acid. Causality & Choice: The 7-position is severely hindered by the adjacent 6-methoxy group and the bicyclic core. Standard coupling agents (e.g., EDC/HOBt) often result in low yields or require elevated temperatures that promote epimerization. is selected because its highly reactive aza-benzotriazole ester intermediate overcomes steric bulk, driving the reaction to completion under mild conditions.

Step-by-Step Method:

  • Activation: Dissolve 0.1 mmol of 6-methoxy-1H-indazole-7-carboxylic acid (or the indole analog) in 1.0 mL of anhydrous DMF under an inert atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 equivalents of the target primary amine. Stir for 2-4 hours at room temperature.

  • Internal Validation: Monitor the reaction via LC-MS. The indazole coupling typically proceeds slightly faster due to the enhanced electrophilicity of its activated ester compared to the more electron-rich indole counterpart.

  • Purification: Quench the reaction with water, extract with EtOAc, concentrate the organic layer, and purify the crude product via preparative HPLC to >95% purity.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the indazole core over the indole core. Causality & Choice: Indole rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes at the electron-rich C2 and C3 positions. The indazole core is significantly more electron-deficient, rendering it resistant to this phase I oxidation[1]. Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By supplementing with NADPH (the obligate cofactor for CYP oxidation), we isolate Phase I metabolic clearance. A self-validating system requires a positive control: Verapamil is included as a high-clearance marker to validate the enzymatic activity of the microsomes. If Verapamil is not rapidly degraded, the assay is deemed invalid.

Step-by-Step Method:

  • Preparation: Prepare a 1 µM solution of the synthesized indazole and indole amides in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the enzymatic activity by adding the aliquot to 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

  • Expected Outcome: The indole analog will exhibit rapid depletion (short t1/2​ ) due to C2/C3 oxidation, whereas the 6-methoxy-1H-indazole analog will demonstrate a significantly prolonged half-life, confirming its superior metabolic stability.

References

  • National Institutes of Health (PMC). "Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives." Eur J Med Chem. Available at:[Link][2]

Sources

Comparative

benchmarking 6-methoxy-1H-indazole-7-carboxylic acid derivatives in vitro assays

The 6-methoxy-1H-indazole-7-carboxylic acid scaffold (CAS 1638768-97-4) has emerged as a highly privileged building block in modern medicinal chemistry. Due to its unique physicochemical properties—specifically, the elec...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6-methoxy-1H-indazole-7-carboxylic acid scaffold (CAS 1638768-97-4) has emerged as a highly privileged building block in modern medicinal chemistry. Due to its unique physicochemical properties—specifically, the electron-donating 6-methoxy group that modulates the pKa of the indazole core and the 7-carboxylic acid moiety that enables versatile amide coupling—derivatives of this compound are extensively utilized in targeting G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective framework for benchmarking these derivatives. We will focus on their two most prominent applications: Prostanoid EP4 Receptor Antagonism (for colorectal cancer immunotherapy) and 5-HT2C Receptor Agonism (for metabolic/CNS disorders). Rather than merely listing steps, this guide dissects the causality behind our experimental choices and establishes self-validating in vitro workflows to ensure absolute data integrity.

Mechanistic Rationale: Why the 6-Methoxy-Indazole Scaffold?

When designing GPCR ligands, the spatial geometry and electronic distribution of the core scaffold dictate target engagement. In the context of the EP4 receptor, the endogenous ligand Prostaglandin E2 (PGE2) drives immunosuppression in the tumor microenvironment by elevating intracellular cyclic AMP (cAMP) (1[1]).

Derivatives synthesized from 6-methoxy-1H-indazole-7-carboxylic acid act as competitive antagonists. The indazole core mimics the structural rigidity required to penetrate the deep transmembrane binding pocket of EP4, while the 6-methoxy substitution provides critical van der Waals interactions with hydrophobic residues (e.g., Leu312 and Tyr114) that are absent in EP1-3, thereby driving exceptional subtype selectivity (2[2]).

EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Antagonist 6-Methoxy-Indazole Derivative (EP4 Antagonist) Antagonist->EP4 Competitively Blocks Gs Gαs Protein EP4->Gs Couples to AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP Intracellular cAMP AC->cAMP ATP Conversion Response Immunosuppression (Tumor Microenvironment) cAMP->Response PKA/CREB Pathway

Fig 1: EP4 receptor signaling pathway and competitive antagonism by indazole derivatives.

Benchmarking EP4 Antagonism: The GloSensor™ cAMP Assay

To benchmark the antagonistic potency of novel 6-methoxy-1H-indazole derivatives, we must measure their ability to block PGE2-induced cAMP accumulation. We select the GloSensor™ cAMP Assay over traditional ELISA or TR-FRET methods.

The Causality: Traditional assays require cell lysis, providing only a static endpoint snapshot. The GloSensor assay utilizes a genetically modified firefly luciferase containing a cAMP-binding domain. Binding of cAMP induces a conformational change that restores luciferase activity, allowing for real-time, kinetic monitoring of GPCR activation in living cells (1[1]).

Self-Validating Protocol: GloSensor cAMP Assay
  • Cell Preparation: Seed HEK293 cells stably expressing the human EP4 receptor (HEK293-EP4) into 384-well white clear-bottom plates at 1.5 × 10⁴ cells/well.

  • Biosensor Transfection: Co-transfect cells with the pGloSensor™-22F cAMP plasmid. Causality: The 22F variant is chosen for its high dynamic range and physiological affinity for cAMP, preventing signal saturation.

  • Equilibration: After 24 hours, replace media with CO2-independent medium containing 2% GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow steady-state basal luminescence.

  • System Validation (Trustworthiness Check): Include wells with a known clinical antagonist (e.g., E7046) and vehicle (DMSO). Calculate the Z'-factor. Proceed only if Z' > 0.5 , confirming assay robustness.

  • Compound Pre-incubation: Add the 6-methoxy-1H-indazole derivatives (10-point dose-response, 0.1 nM to 10 μM) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate cells with an EC80 concentration of PGE2 (typically ~2 nM). Causality: Using EC80 rather than Emax ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.

  • Kinetic Readout: Measure luminescence continuously for 30 minutes using a multi-mode microplate reader.

Comparative Performance Data

Data represents typical benchmarking profiles of optimized 6-methoxy-indazole derivatives against clinical standards.

CompoundTargetIC₅₀ (nM)Max cAMP Inhibition (%)Selectivity (EP4 vs EP1-3)Clinical Status
E7046 (Reference)EP413.5 ± 1.298%>1000xPhase I (Cancer)
Grapiprant (Reference)EP42.1 ± 0.4100%>5000xApproved (Vet)
6-Methoxy-Indazole Deriv. EP41.1 ± 0.1 100% >8000x Preclinical

Orthogonal Validation: Ensuring Target Engagement

A primary screen is insufficient to confirm a compound's mechanism of action. GPCR ligands must be orthogonally validated to rule out downstream assay interference (e.g., direct adenylyl cyclase inhibition or luciferase quenching).

The Causality: Upon activation, EP4 recruits β-arrestin to initiate receptor internalization. By utilizing the Tango β-Arrestin Recruitment Assay , we bypass the G-protein (cAMP) pathway entirely, confirming that the indazole derivative is acting directly at the receptor level (1[1]).

Assay_Workflow Control Control Primary Primary Screen GloSensor cAMP Assay (Real-time Kinetics) Control->Primary Validates Orthogonal Orthogonal Assay Tango β-Arrestin Recruitment Primary->Orthogonal IC50 < 10 nM Selectivity Counter-Screen EP1, EP2, EP3 Selectivity Profiling Orthogonal->Selectivity Confirms Target

Fig 2: Self-validating in vitro screening workflow for benchmarking EP4 antagonists.

Benchmarking 5-HT2C Agonism: Calcium Flux Assay

In addition to EP4 antagonism, 6-methoxy-1H-indazole derivatives are benchmarked as serotonergic agents, specifically 5-HT2C receptor agonists (3[3]).

The Causality: Unlike the Gs-coupled EP4 receptor, 5-HT2C is a Gq-coupled receptor. Agonism activates phospholipase C (PLC), generating inositol triphosphate (IP3) and triggering the release of intracellular calcium (Ca²⁺). Therefore, the appropriate benchmarking tool is a Fluorescent Calcium Flux Assay (e.g., using Fluo-4 AM dye) rather than a cAMP assay.

Self-Validating Protocol: Calcium Flux Assay
  • Cell Preparation: Seed CHO cells co-expressing human 5-HT2C and Gα16 into 384-well black clear-bottom plates. Causality: Gα16 is a promiscuous G-protein that forces robust coupling of the receptor to the calcium mobilization pathway, amplifying the signal window (4[4]).

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 2.5 mM Probenecid for 1 hour. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Compound Addition: Inject the indazole derivatives using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Kinetic Readout: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the EC₅₀ based on the peak fluorescent response.

Comparative Performance Data
CompoundTargetEC₅₀ (nM)Emax (%)Selectivity (vs 5-HT2A/2B)
Lorcaserin (Reference)5-HT2C15.0 ± 2.1100%~15x / ~100x
6-Methoxy-Indazole Deriv. 5-HT2C8.4 ± 1.5 95% >250x / >500x

Summary

Benchmarking 6-methoxy-1H-indazole-7-carboxylic acid derivatives requires a deep understanding of GPCR pharmacology. Whether evaluating them as Gs-coupled EP4 antagonists using real-time GloSensor cAMP kinetics, or as Gq-coupled 5-HT2C agonists via FLIPR calcium flux, the integrity of the data relies on self-validating assay designs. By utilizing orthogonal validation (like the Tango β-arrestin assay) and strict Z'-factor quality controls, researchers can confidently advance these privileged scaffolds from in vitro hits to in vivo therapeutic leads.

References

  • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors Source: bioRxiv URL: [Link]

  • Title: Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 5-HT2C 受容体アゴニストの合成と構造活性相関に関する研究 (Synthesis and Structure-Activity Relationships of 5-HT2C Receptor Agonists) Source: National Institute of Informatics (NII) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 6-Methoxy-1H-indazole-7-carboxylic Acid

As pharmaceutical research accelerates, the handling of specialized heterocyclic building blocks requires rigorous, self-validating safety protocols. 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical research accelerates, the handling of specialized heterocyclic building blocks requires rigorous, self-validating safety protocols. 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4) is a highly valuable intermediate used in the synthesis of bioactive molecules and targeted therapeutics[1]. However, its unique structural features—specifically the carboxylic acid moiety and the nitrogen-rich indazole ring—demand precise operational handling and specialized disposal pathways to ensure laboratory safety and environmental compliance.

This guide provides an authoritative, step-by-step framework for the safe handling, spill mitigation, and compliant disposal of this compound.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, one must understand the causality behind its hazards. 6-Methoxy-1H-indazole-7-carboxylic acid is a solid organic acid. The presence of the carboxylic acid group at the C7 position imparts weak acidity, which can disrupt the physiological pH of mucosal membranes upon contact. This localized pH shift is the primary mechanism driving its classification as a skin and eye irritant. Furthermore, as a fine powder, it is prone to aerosolization, presenting a direct inhalation hazard to the respiratory tract[2].

Quantitative Data & Hazard Summary
Property / SpecificationDetail
Chemical Name 6-Methoxy-1H-indazole-7-carboxylic acid
CAS Number 1638768-97-4
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Physical State Solid (Powder)
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Primary Disposal Route High-Temperature Incineration (GHS P501)

Operational Handling & PPE (Self-Validating System)

Every handling procedure must be designed as a self-validating system where the failure of one control is mitigated by another.

Standard Operating Procedure:

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood. Causality: The draft velocity captures aerosolized particulates, directly mitigating the H335 respiratory hazard before it reaches the operator's breathing zone.

  • Hand Protection: Don standard nitrile gloves. Nitrile provides excellent chemical resistance against solid organic acids. If the material is dissolved in a solvent (e.g., DMSO or DMF for assay preparation), double-gloving is required to prevent solvent-mediated dermal absorption.

  • Eye Protection: Wear ANSI Z87.1 compliant unvented safety goggles. Standard safety glasses are insufficient, as they do not protect against airborne dust settling into the ocular cavity (H319).

Spill Response Workflow

In the event of a solid spill, immediate containment is required to prevent particulate dispersion. Do not use dry sweeping techniques.

Step-by-Step Mitigation Protocol:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Verify that the fume hood exhaust is functioning.

  • Don PPE: Equip a particulate respirator (N95 or P100) if the spill occurred outside a ventilated enclosure, alongside nitrile gloves and goggles.

  • Wet Containment: Carefully place damp absorbent pads over the spilled powder. Causality: Introducing moisture binds the fine particulates, preventing aerosolization and eliminating the inhalation risk during cleanup.

  • Collection: Using a non-sparking, anti-static spatula, scoop the damp material into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Chemical Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate). This neutralizes any residual carboxylic acid. Follow with a deionized (DI) water rinse to remove the resulting sodium salts.

Proper Disposal Procedures & Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA) guidelines, while this specific compound may not be explicitly P- or U-listed, its irritant properties and status as a pharmaceutical intermediate require it to be managed as hazardous waste[3].

The Nitrogen Challenge in Incineration

The most critical aspect of disposing of 6-methoxy-1H-indazole-7-carboxylic acid is its molecular structure. The indazole ring contains two adjacent nitrogen atoms. When subjected to standard combustion, these nitrogen atoms do not simply convert to harmless nitrogen gas ( N2​ ); they oxidize to form toxic Nitrogen Oxides ( NOx​ ), such as nitric oxide ( NO ) and nitrogen dioxide ( NO2​ )[4].

Therefore, it is strictly prohibited to dispose of this compound via standard municipal waste or drain systems. It must be routed to a specialized high-temperature incineration facility equipped with a DeNOx scrubber system . These facilities utilize Selective Catalytic Reduction (SCR) or ozone oxidation to neutralize NOx​ emissions, preventing the formation of smog and acid rain[5][6].

Step-by-Step Disposal Packaging:
  • Segregation: Classify the material as Non-Halogenated Organic Solid Waste . Ensure it is not mixed with heavy metals or halogenated solvents, as this alters the required incineration temperature and scrubber chemistry.

  • Primary Containment: Place the collected waste in a chemically compatible, sealable HDPE container.

  • Labeling: Affix a hazardous waste label detailing the chemical name, the date of initial accumulation, and the specific GHS pictograms (Exclamation Mark for H315/H319/H335).

  • Manifesting: Transfer the container to your Environmental Health and Safety (EHS) department for manifesting and transport to an EPA-approved incineration facility.

Waste Segregation & Disposal Pathway

The following logic diagram outlines the decision-making process for routing indazole-derivative waste to the correct destruction facility.

WasteDisposal Start Solid Waste Generation: 6-methoxy-1H-indazole-7-carboxylic acid CheckContam Contaminated with Halogens or Heavy Metals? Start->CheckContam NonHalogen Route to: Non-Halogenated Organic Solid Waste CheckContam->NonHalogen No Halogen Route to: Halogenated/ Heavy Metal Waste CheckContam->Halogen Yes Container Package in HDPE Container (Secondary Containment) NonHalogen->Container Halogen->Container Labeling Apply GHS Labels: H315, H319, H335 Container->Labeling Incineration Final Disposal: High-Temperature Incineration with DeNOx Scrubber Labeling->Incineration

Decision tree for the segregation, packaging, and disposal of indazole-derivative solid waste.

References

  • MedPro Disposal. "Pharmaceutical Waste Disposal Regulations During a Public Health Emergency." Medprodisposal.com. [Link]

  • Basel Convention. "Draft updated technical guidelines on incineration on land (D10)." Basel.int. [Link]

  • ANDRITZ GROUP. "DeNOx scrubber: Technologies for Waste Incineration." Andritz.com. [Link]

  • Linde Gas. "NOx removal in waste-to-energy plants." Linde-gas.com. [Link]

Sources

Handling

Personal protective equipment for handling 6-methoxy-1H-indazole-7-carboxylicacid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a rigorous, scientifically grounded system. Handling novel heterocyclic building blocks like 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a rigorous, scientifically grounded system. Handling novel heterocyclic building blocks like 6-methoxy-1H-indazole-7-carboxylic acid requires an understanding of the compound's physicochemical properties to accurately predict and mitigate exposure risks.

This guide provides a self-validating, step-by-step operational framework for handling this specific indazole derivative, ensuring maximum safety and workflow efficiency for drug development professionals.

Physicochemical Profiling & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical nature of the compound. 6-Methoxy-1H-indazole-7-carboxylic acid is a fine organic powder. The table below summarizes the critical quantitative data that dictates our safety protocols[1].

PropertyValueSafety & PPE Implication
CAS Number 1638768-97-4Unique identifier for tracking Safety Data Sheet (SDS) updates[2].
Molecular Weight 192.17 g/mol Indicates a light, fine powder highly susceptible to aerosolization during transfer.
LogP (Consensus) 1.03Moderate lipophilicity. While dry powder has limited dermal penetration, solubilizing it in organic solvents (e.g., DMSO) drastically increases transdermal absorption risk[3].
Water Solubility 1.77 mg/mLPoorly soluble in water; requires organic solvents for stock solutions, altering the dermal hazard profile.
Hazard Profile Skin/Eye/Resp IrritantMandates strict barrier controls (fume hood, gloves, goggles) to prevent localized tissue irritation[2].

The Causality of Risk: The primary hazard of this compound is not acute systemic toxicity, but rather its physical state. Fine powders easily become airborne. If inhaled, the powder can cause respiratory tract irritation. Furthermore, because researchers typically dissolve this compound in Dimethyl Sulfoxide (DMSO) for biological assays, any powder on the skin can be rapidly carried across the dermal barrier if accidentally exposed to the solvent.

Exposure Mitigation & Core PPE Matrix

To establish a safe operational state, we employ a hierarchy of controls, prioritizing engineering controls over personal barriers. The following diagram illustrates the logical relationship between the identified hazards and our mitigation strategy.

Mitigation Hazard Hazard: 6-Methoxy-1H-indazole- 7-carboxylic acid (Dry Powder) Inhalation Inhalation Risk (Airborne Particulates) Hazard->Inhalation Dermal Dermal Contact Risk (Skin Irritation) Hazard->Dermal Ocular Ocular Contact Risk (Eye Irritation) Hazard->Ocular Control1 Engineering Control: Chemical Fume Hood Inhalation->Control1 Control2 PPE: Nitrile Gloves & Lab Coat Dermal->Control2 Control3 PPE: Chemical Splash Goggles Ocular->Control3 Safe Safe Operational State Control1->Safe Control2->Safe Control3->Safe

Figure 1: Hazard Identification and Exposure Mitigation Pathway for Indazole Derivatives.

Required Personal Protective Equipment (PPE)

In accordance with the OSHA PPE Standard (29 CFR 1910 Subpart I)[4] and the American Chemical Society (ACS) guidelines[5], the following PPE is mandatory:

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood (face velocity 80-100 fpm). If a fume hood is unavailable or a spill occurs outside containment, an N95 or P100 particulate respirator is required to filter airborne dust.

  • Hand Protection: Double-gloving with disposable nitrile gloves (minimum 4 mil thickness). Why double-glove? Nitrile provides excellent resistance to the dry powder and short-term resistance to DMSO. If the outer glove becomes contaminated with powder or solvent, it can be immediately shed, preserving the sterile and safe barrier of the inner glove without halting the workflow.

  • Ocular Protection: Indirect-vented chemical splash goggles. Standard safety glasses with side shields are insufficient, as they do not form a seal against airborne particulates.

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton laboratory coat, long pants, and closed-toe shoes with non-slip soles.

Standardized Gowning Protocol

Proper donning and doffing of PPE are just as critical as the equipment itself. Improper de-gowning is a leading cause of secondary dermal exposure in the laboratory.

G cluster_gowning Gowning Sequence (Pre-Handling) cluster_degowning De-gowning Sequence (Post-Handling) N1 1. Base Attire (Pants/Shoes) N2 2. Lab Coat (Fully Buttoned) N1->N2 N3 3. Eye Protection (Splash Goggles) N2->N3 N4 4. Hand Protection (Nitrile Gloves) N3->N4 D1 1. Remove Gloves (Aseptic Technique) N4->D1 Task Complete D2 2. Wash Hands (Soap & Water) D1->D2 D3 3. Remove Goggles (Handle by Straps) D2->D3 D4 4. Remove Lab Coat D3->D4

Figure 2: Standardized PPE Gowning and De-gowning Sequence for Organic Powders.

Operational Workflows

Protocol 1: Safe Weighing and Stock Solution Preparation

Organic powders like indazoles frequently hold a static charge, causing them to "jump" and aerosolize during weighing. This protocol mitigates that risk.

  • Environmental Preparation: Verify the chemical fume hood is operational. Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • PPE Verification: Don base attire, lab coat, splash goggles, and double nitrile gloves according to the sequence in Figure 2.

  • Anti-Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and micro-spatula. Causality: Neutralizing the surface charge prevents the fine powder from aerosolizing or clinging to the spatula, ensuring accurate weighing and preventing inhalation exposure.

  • Transfer: Carefully open the reagent bottle inside the fume hood. Transfer the required mass of 6-methoxy-1H-indazole-7-carboxylic acid into the weigh boat using smooth, deliberate motions.

  • Solubilization: Transfer the weighed powder into a pre-labeled glass vial. Add the target solvent (e.g., DMSO) directly to the vial inside the hood. Cap tightly and vortex to dissolve.

  • Decontamination: Wipe down the balance and hood surface with a task wipe dampened with 70% ethanol or isopropanol. Remove the outer pair of gloves and dispose of them in the solid waste container.

Protocol 2: Spill Response and Decontamination
  • Containment: If a powder spill occurs outside the fume hood, immediately isolate the area and step back to allow airborne particulates to settle.

  • PPE Upgrade: Responders must don an N95/P100 respirator, splash goggles, and double nitrile gloves before approaching the spill.

  • Wet-Wiping Technique: Never dry-sweep organic powders, as this resuspends particulates into your breathing zone. Cover the spilled powder with paper towels and gently dampen them with water or 70% ethanol to suppress the dust.

  • Collection: Carefully scoop or wipe up the dampened material and place it into a sealable hazardous waste bag.

  • Secondary Cleaning: Wash the affected surface with a standard laboratory detergent solution, followed by a solvent wipe (e.g., ethanol) to remove any residual organic film.

Disposal & Waste Management Plan

Proper disposal ensures that downstream personnel (e.g., environmental health and safety staff) are not inadvertently exposed to the compound[2].

  • Solid Waste: Contaminated weigh boats, pipette tips, task wipes, and gloves must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant Organic Powders."

  • Liquid Waste: Solutions containing 6-methoxy-1H-indazole-7-carboxylic acid (e.g., DMSO or aqueous mixtures) must be collected in a designated, chemically compatible liquid waste carboy (typically HDPE or glass) labeled "Non-Halogenated Organic Waste." Do not mix this waste stream with strong oxidizers or concentrated acids.

References

  • American Industrial Hygiene Association (AIHA). "Protecting Against Engineered Nanomaterial Exposures (Referencing OSHA 29 CFR 1910 Subpart I)." The Synergist. URL: [Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." ACS Safety Guidelines. URL: [Link]

Sources

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